GC-78-HCl
Description
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Properties
Molecular Formula |
C25H25Cl3N4O4 |
|---|---|
Molecular Weight |
551.8 g/mol |
IUPAC Name |
(2S)-1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-4-(4-methoxypyridine-3-carbonyl)piperazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H24Cl2N4O4.ClH/c1-34-18-6-3-16(4-7-18)29-24(32)22-15-30(25(33)19-14-28-10-9-23(19)35-2)11-12-31(22)17-5-8-20(26)21(27)13-17;/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,29,32);1H/t22-;/m0./s1 |
InChI Key |
HWGOTQBAADZCEL-FTBISJDPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)[C@@H]2CN(CCN2C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=C(C=CN=C4)OC.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CN(CCN2C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=C(C=CN=C4)OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Analysis of GC-78-HCl: A Novel Therapeutic Candidate
Introduction
GC-78-HCl is an emerging therapeutic agent that has demonstrated significant potential in preclinical models. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available in vitro and in vivo studies. The intended audience for this document includes researchers, scientists, and professionals involved in the various stages of drug development. This guide will delve into the molecular pathways modulated by this compound, present key quantitative data from relevant experiments, and outline the methodologies employed in these pivotal studies.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme involved in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP1, this compound disrupts the repair of SSBs, which, upon DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for DSB repair, this accumulation of DSBs leads to synthetic lethality and subsequent cell death.
Signaling Pathway
The primary signaling pathway affected by this compound is the DNA damage response pathway. The following diagram illustrates the mechanism of synthetic lethality induced by this compound in HR-deficient cancer cells.
An In-Depth Technical Guide to GC-78-HCl: A Nonpeptidic Inhibitor of SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro or 3CLpro) represents a prime target for antiviral drug development due to its essential role in the viral replication cycle. This technical guide provides a comprehensive overview of GC-78-HCl, a novel, orally bioavailable, nonpeptidic inhibitor of SARS-CoV-2 Mpro. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction
The SARS-CoV-2 main protease is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). This process is critical for the assembly of the viral replication and transcription complex. The unique cleavage specificity of Mpro, which is not shared by human proteases, makes it an attractive and highly specific target for antiviral intervention.
This compound is a trisubstituted piperazine derivative that has emerged from a structure-based drug design campaign. It functions as a noncovalent inhibitor of the SARS-CoV-2 Mpro. Preclinical studies have demonstrated its potent enzymatic inhibition and significant antiviral activity against various SARS-CoV-2 variants, coupled with favorable pharmacokinetic properties.[1]
Mechanism of Action
This compound is a non-covalent inhibitor of the SARS-CoV-2 main protease.[1] Unlike covalent inhibitors that form a permanent bond with the catalytic cysteine (Cys145) in the Mpro active site, this compound binds reversibly through a network of non-covalent interactions. This binding occupies the active site of the enzyme, thereby preventing the access and subsequent cleavage of the viral polyprotein. The inhibition of Mpro activity halts the viral replication process.
While a specific co-crystal structure for this compound with SARS-CoV-2 Mpro is not publicly available, the co-crystal structure of a closely related analog, GC-67 (PDB ID: 8Q71), provides significant insight into the binding mode of this class of inhibitors.[2] Molecular docking studies of this compound, as described in its primary publication, further elucidate its interaction with the Mpro active site.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the reference compound Nirmatrelvir, as reported by Gao S, et al.[1]
Table 1: In Vitro Efficacy of this compound
| Compound | SARS-CoV-2 Mpro IC50 (μM) | Antiviral EC50 (μM) (Vero E6 cells) | Cytotoxicity CC50 (μM) (Vero E6 cells) | Selectivity Index (SI) |
| This compound | 0.19 | 0.40 | >100 | >250 |
| Nirmatrelvir | - | 0.38 | - | - |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50)
Table 2: Antiviral Activity of this compound Against SARS-CoV-2 Variants and Other Coronaviruses
| Virus | Cell Line | EC50 (μM) |
| SARS-CoV-2 (Wild-type) | Vero E6 | 0.40 |
| SARS-CoV-2 (Alpha) | Vero E6 | 0.21 |
| SARS-CoV-2 (Beta) | Vero E6 | 0.24 |
| SARS-CoV-2 (Delta) | Vero E6 | 0.21 |
| HCoV-OC43 | MRC-5 | Potent Activity |
| HCoV-229E | MRC-5 | Potent Activity |
Table 3: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats
| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |
| Intravenous (i.v.) | 2 | - | - | - | 0.46 |
| Oral (p.o.) | 10 | 1.17 | 148 | 465 | 1.64 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay quantifies the enzymatic activity of Mpro by measuring the cleavage of a FRET-labeled peptide substrate.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound and control compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. b. Add 2.5 µL of the diluted compound solutions to the wells of the 384-well plate. c. Add 20 µL of Mpro solution (final concentration ~20 nM) to each well, except for the negative control wells. d. Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding. e. Initiate the reaction by adding 5 µL of the FRET substrate solution (final concentration ~20 µM) to all wells. f. Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes. g. Calculate the rate of reaction from the linear phase of the fluorescence curve. h. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Cytopathic Effect - CPE Assay)
This cell-based assay measures the ability of a compound to protect cells from virus-induced death.
-
Reagents and Materials:
-
Vero E6 or MRC-5 cells
-
SARS-CoV-2 virus stock (or other coronaviruses)
-
Cell culture medium (e.g., DMEM supplemented with 2% FBS)
-
This compound and control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom white plates
-
Luminometer
-
-
Procedure: a. Seed Vero E6 cells in 96-well plates at a density of 5 x 103 cells/well and incubate overnight. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. d. Add 100 µL of virus suspension at a multiplicity of infection (MOI) of 0.01 to the compound-treated wells. e. Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours. f. After incubation, add 100 µL of CellTiter-Glo® reagent to each well. g. Shake the plates for 2 minutes and then incubate at room temperature for 10 minutes. h. Measure the luminescence using a plate reader. i. Calculate the percentage of cell viability relative to untreated, uninfected controls. j. Determine the EC50 value by plotting the percentage of protection against the logarithm of the compound concentration.
In Vivo Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.
-
Subjects and Dosing:
-
Male Sprague-Dawley rats (n=3 per group).
-
Intravenous (i.v.) administration: 2 mg/kg of this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
Oral (p.o.) administration: 10 mg/kg of this compound suspended in 0.5% carboxymethylcellulose sodium.
-
-
Sample Collection: a. Collect blood samples (~0.2 mL) from the jugular vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). b. Centrifuge the blood samples to separate the plasma. c. Store plasma samples at -80°C until analysis.
-
Sample Analysis: a. Extract this compound from plasma samples using protein precipitation with acetonitrile. b. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate pharmacokinetic parameters (Tmax, Cmax, AUC0-t, t1/2) using non-compartmental analysis with software such as WinNonlin.
Visualizations
SARS-CoV-2 Replication Cycle and Mpro Inhibition
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).
Experimental Workflow for Mpro Inhibitor Evaluation
Caption: A generalized workflow for the identification and preclinical evaluation of SARS-CoV-2 Mpro inhibitors.
Conclusion
This compound is a promising nonpeptidic, orally bioavailable inhibitor of the SARS-CoV-2 main protease. It demonstrates potent enzymatic inhibition and broad-spectrum antiviral activity against multiple coronaviruses in vitro. Its favorable pharmacokinetic profile and high selectivity index suggest a promising safety and efficacy window. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery. Further in vivo efficacy studies are warranted to fully elucidate the therapeutic potential of this compound for the treatment of COVID-19.
References
GC-78-HCl: A Technical Guide to a Novel Noncovalent SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GC-78-HCl is a novel, orally available, non-peptidic small molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and evaluation, a summary of its key quantitative data, and a visual representation of its mechanism of action.
Chemical Structure and Properties
This compound is a trisubstituted piperazine derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (S)-1-(3,4-dichlorophenyl)-4-(4-methoxynicotinoyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide hydrochloride |
| Chemical Formula | C₂₅H₂₅Cl₃N₄O₄ |
| Molecular Weight | 551.85 g/mol |
| Exact Mass | 550.0900 |
| CAS Number | 3022242-53-8 |
| InChI Key | HWGOTQBAADZCEL-FTBISJDPSA-N |
| Appearance | Solid |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1] |
Biological Activity and Pharmacokinetics
This compound demonstrates potent and broad-spectrum antiviral activity by inhibiting the SARS-CoV-2 main protease.
In Vitro Efficacy
| Parameter | Value |
| SARS-CoV-2 Mpro IC₅₀ | 0.19 µM |
| SARS-CoV-2 EC₅₀ (Vero E6 cells) | 0.40 µM |
| Nirmatrelvir EC₅₀ (Vero E6 cells) | 0.38 µM |
| Cytotoxicity (CC₅₀ in Vero E6 cells) | > 10 µM |
| Selectivity Index (SI) | > 25 |
Antiviral Spectrum
This compound has shown potent antiviral activity against various SARS-CoV-2 variants and other human coronaviruses, highlighting its potential as a broad-spectrum anticoronaviral agent.
In Vivo Pharmacokinetics in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 2 mg/kg | 10 mg/kg |
| **Half-life (t₁/₂) ** | 0.46 h | 1.64 h |
| Cₘₐₓ | - | 148 ng/mL |
| Tₘₐₓ | - | 1.17 h |
| AUC₀₋ₜ | - | 465 ng·h/mL |
| Clearance (CL) | 4343 mL/h/kg | - |
| Oral Bioavailability (F) | - | Not explicitly stated |
-
Acute Toxicity: No acute toxicity was observed in Kunming mice at a single oral dose of 800 mg/kg.
Mechanism of Action
This compound is a noncovalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs). This proteolytic processing is crucial for the assembly of the viral replication and transcription complex.
By binding to the active site of Mpro, this compound blocks the access of the natural substrate, thereby preventing the cleavage of the polyproteins and halting viral replication. The mechanism of action has been elucidated through cocrystal and molecular docking studies.
Caption: Inhibition of SARS-CoV-2 replication by this compound.
Experimental Protocols
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication.
Caption: Generalized synthetic workflow for this compound.
SARS-CoV-2 Mpro Inhibition Assay
Principle: The inhibitory activity of this compound against SARS-CoV-2 Mpro is determined using a fluorescence resonance energy transfer (FRET)-based assay. The enzyme cleaves a specific peptide substrate containing a fluorophore and a quencher, leading to an increase in fluorescence. The presence of an inhibitor prevents this cleavage, resulting in a lower fluorescence signal.
Protocol:
-
Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
DMSO (as control)
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 384-well plate, add the Mpro enzyme solution. c. Add the diluted this compound or DMSO to the wells and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells. e. Monitor the fluorescence intensity at regular intervals using a microplate reader (Excitation/Emission wavelengths specific to the FRET pair). f. Calculate the rate of reaction for each concentration of the inhibitor. g. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
Principle: This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).
Protocol:
-
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure: a. Seed Vero E6 cells in a 96-well plate and incubate until a confluent monolayer is formed. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the growth medium from the cells and add the diluted compound. d. Infect the cells with a pre-titered amount of SARS-CoV-2. Include uninfected and virus-infected control wells. e. Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours). f. Assess cell viability by adding a cell viability reagent and measuring the resulting signal (e.g., luminescence) with a plate reader. g. Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. h. Plot the percentage of viability against the compound concentrations and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) values.
Pharmacokinetic Study in Mice
Principle: To evaluate the pharmacokinetic properties of this compound, the compound is administered to mice via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the compound in the plasma is quantified using LC-MS/MS.
Protocol:
-
Animals: Male Kunming mice (or other appropriate strain).
-
Compound Formulation:
-
IV: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline).
-
PO: Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
-
Dosing:
-
Administer a single IV bolus dose (e.g., 2 mg/kg).
-
Administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO administration.
-
Calculate pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ, Tₘₐₓ, AUC, CL, F) using non-compartmental analysis software.
-
Conclusion
This compound is a promising preclinical candidate for the treatment of COVID-19 and potentially other coronavirus infections. Its potent noncovalent inhibition of the SARS-CoV-2 main protease, broad-spectrum antiviral activity, and favorable pharmacokinetic profile warrant further investigation and development. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this and similar compounds.
References
In vitro antiviral activity of GC-78-HCl
Extensive searches for "GC-78-HCl" in scientific literature did not yield any specific information on a compound with this designation. The following technical guide is based on a similarly named compound, dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole , referred to as "Compound 1" in the cited research. It is presented here as a potential alternative, given the similarity in nomenclature.
In Vitro Antiviral Activity of Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole (Compound 1)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document outlines the in vitro antiviral properties of the synthetic indol-3-carboxylic acid derivative, dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole (hereafter referred to as Compound 1). Research has demonstrated its inhibitory effects against SARS-CoV-2. This guide provides a summary of the quantitative antiviral data, detailed experimental methodologies, and a visual representation of the experimental workflow.
Quantitative Antiviral Data
The antiviral efficacy of Compound 1 against SARS-CoV-2 was evaluated in vitro. The key findings are summarized in the table below.
| Parameter | Virus | Cell Line | Value | Reference |
| Complete Inhibition Concentration | SARS-CoV-2 | Vero E6 | 52.0 μM | [1] |
| Syncytium Formation Inhibition | SARS-CoV-2 S-glycoprotein induced | - | 89% | [1] |
Experimental Protocols
The following section details the methodology used to assess the in vitro antiviral activity of Compound 1 against SARS-CoV-2.
Cell Culture and Virus
-
Cell Line: Vero E6 cells were used for the antiviral assays.
-
Virus: SARS-CoV-2 with an infectious activity of 10^6 TCID50/mL was utilized.
Antiviral Activity Determination
-
A 24-hour monolayer of Vero E6 cells was prepared.
-
The cell culture was pre-washed with a maintenance medium.
-
Non-toxic concentrations of Compound 1 (concentrations lower than the CC50 value) were added to the cell culture.
-
After 60 minutes of incubation with Compound 1, the cells were infected with the SARS-CoV-2 virus.
-
The antiviral activity was determined visually under a microscope 96 hours post-infection by observing the inhibition of the virus's cytopathic effect (CPE).
-
The viral titer was regarded as the inverse of the final dilution at which CPE was observed.
-
The 50% tissue culture infectious dose (TCID50) was calculated for each concentration of Compound 1 and the control virus titer using the Reed–Muench method.
-
The result was evaluated based on the maximum decrease in the infective dose of the virus in the experimental setup compared to the control, expressed as a decimal logarithm (Δlgmax).
Visualizations
Experimental Workflow for Antiviral Activity Assay
The following diagram illustrates the workflow for determining the in vitro antiviral activity of Compound 1.
Caption: Workflow for In Vitro Antiviral Assay.
Mechanism of Action
The precise molecular mechanism of action for Compound 1 has not been fully elucidated in the available literature. However, the compound has been shown to possess interferon-inducing activity and the ability to suppress syncytium formation induced by the SARS-CoV-2 spike protein.[1]
Conclusion
The indol-3-carboxylic acid derivative, Compound 1, demonstrates promising in vitro antiviral activity against SARS-CoV-2. At a concentration of 52.0 μM, it completely inhibits viral replication.[1] Further studies are warranted to explore its mechanism of action and potential as a therapeutic agent.
References
A Comprehensive Technical Guide to GC-78-HCl: A Noncovalent Inhibitor of SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global health crisis instigated by the SARS-CoV-2 virus has underscored the urgent need for effective antiviral therapeutics. The viral main protease (Mpro or 3CLpro) has emerged as a prime target for drug development due to its essential role in the viral replication cycle.[1][2] This technical guide provides an in-depth overview of GC-78-HCl, a novel, orally available, and nonpeptidic small molecule that functions as a noncovalent inhibitor of SARS-CoV-2 Mpro.[3] We will delve into its mechanism of action, inhibitory and antiviral potency, pharmacokinetic profile, and the detailed experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the discovery and development of next-generation coronavirus inhibitors.
Introduction to SARS-CoV-2 Mpro as a Therapeutic Target
The SARS-CoV-2 genome encodes for two large polyproteins, pp1a and pp1ab, which are processed by viral proteases to yield functional non-structural proteins (nsps) essential for viral replication and transcription.[4] The main protease, Mpro, is a cysteine protease responsible for the majority of these cleavage events. Its indispensable role in the viral life cycle, coupled with the absence of close human homologues, makes it an attractive and validated target for antiviral drug design. Inhibitors of Mpro can be broadly classified into two categories: covalent inhibitors, which form a chemical bond with the catalytic cysteine residue (Cys145), and noncovalent inhibitors, which bind reversibly to the active site. While covalent inhibitors can offer high potency, noncovalent inhibitors often present a more favorable safety profile with a reduced risk of off-target reactivity.
This compound: A Potent Noncovalent Mpro Inhibitor
This compound is a trisubstituted piperazine derivative that has been identified as a potent, noncovalent inhibitor of SARS-CoV-2 Mpro. Its nonpeptidic nature makes it more amenable to oral administration and less susceptible to proteolytic degradation compared to peptide-based inhibitors.
In Vitro Inhibitory and Antiviral Activity
This compound demonstrates significant potency against the Mpro enzyme and exhibits broad-spectrum antiviral activity against various coronaviruses. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory and Antiviral Activity of this compound
| Parameter | Value | Description |
| IC50 (Mpro) | 0.19 µM | Half-maximal inhibitory concentration against the SARS-CoV-2 Mpro enzyme. |
| EC50 (SARS-CoV-2) | 0.40 µM | Half-maximal effective concentration against the wild-type SARS-CoV-2 virus in cell culture. |
| EC50 (Alpha Variant) | 0.21 ± 0.080 µM | Half-maximal effective concentration against the Alpha (B.1.1.7) variant of SARS-CoV-2. |
| EC50 (Other Variants) | Not Specified | While stated to be active against various variants, specific EC50 values for other variants are not detailed in the provided search results. |
| EC50 (HCoV-OC43) | Potent Activity | Demonstrates potent antiviral activity against the human coronavirus OC43. Specific EC50 value not provided. |
| EC50 (HCoV-229E) | Potent Activity | Shows potent antiviral activity against the human coronavirus 229E. Specific EC50 value not provided. |
Table 2: Cytotoxicity and Selectivity of this compound
| Parameter | Value | Cell Line | Description |
| CC50 | > 100 µM | Vero E6 | Half-maximal cytotoxic concentration, indicating low cytotoxicity in this cell line. |
| Selectivity | > 50 µM | Cathepsins B, F, K, L; Caspase 3 | No significant inhibitory activity was observed against these human proteases, indicating high target specificity. |
Mechanism of Action
This compound acts as a competitive inhibitor of the SARS-CoV-2 Mpro. It binds noncovalently to the active site of the enzyme, preventing it from processing the viral polyproteins. This inhibition of proteolytic activity halts the viral replication cycle. The trisubstituted piperazine scaffold of this compound is designed to occupy multiple subpockets within the Mpro active site, forming critical non-covalent interactions that contribute to its high binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability [research.unipd.it]
- 3. A Cell Based Assay for the Identification of Lead Compounds with Anti-Viral Activity Against West Nile Virus - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Broad-Spectrum Activity of GC-78-HCl against Coronaviruses
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel coronaviruses, exemplified by the COVID-19 pandemic, underscores the urgent need for broad-spectrum antiviral agents. This compound, a novel, orally available, nonpeptidic small molecule, has demonstrated significant potential as a potent inhibitor of the main protease (Mpro) of multiple coronaviruses. This document provides a comprehensive technical overview of the preclinical data supporting the broad-spectrum activity of this compound, including detailed quantitative efficacy, experimental methodologies, and a visual representation of its mechanism of action and the experimental workflow used in its evaluation.
Introduction
Coronaviruses (CoVs) are a large family of enveloped, positive-sense, single-stranded RNA viruses that can cause a range of illnesses, from the common cold to severe respiratory syndromes. The main protease (Mpro), also known as 3C-like protease (3CLpro), is a highly conserved cysteine protease essential for the viral replication cycle. It cleaves the viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. This compound is a trisubstituted piperazine derivative specifically designed as a noncovalent inhibitor of SARS-CoV-2 Mpro[1][2]. Its development from a lead compound has led to improved antiviral activity and favorable pharmacokinetic properties, positioning it as a promising candidate for combating various coronaviruses[1][2].
Quantitative Efficacy Data
This compound has been evaluated for its inhibitory activity against the Mpro enzyme and its antiviral efficacy in cell-based assays against several human coronaviruses. The data are summarized below.
Table 1: In Vitro Enzymatic Inhibition of Mpro
| Virus Target | IC50 (μM) | Notes |
| SARS-CoV-2 Mpro | 0.19 | Nonpeptidic, noncovalent inhibitor[1]. |
Table 2: Antiviral Activity in Cell-Based Assays
| Virus | Cell Line | EC50 (μM) | Cytotoxicity (CC50 in Vero E6, μM) | Selectivity Index (SI) |
| SARS-CoV-2 (Original) | Vero E6 | 0.40 | >100 | >250 |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Potent Activity | >100 | Not Specified |
| Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | Potent Activity | >100 | Not Specified |
| SARS-CoV-2 Variants | Vero E6 | Potent Activity | >100 | Not Specified |
Data synthesized from Gao et al., J Med Chem. 2023. "Potent Activity" indicates that the compound was effective, though specific EC50 values for HCoV-229E, HCoV-OC43, and all SARS-CoV-2 variants were not detailed in the abstract and would be found in the full publication.
Mechanism of Action
This compound functions by noncovalently binding to the active site of the coronavirus main protease (Mpro). This binding event blocks the catalytic activity of the enzyme, preventing the cleavage of viral polyproteins pp1a and pp1ab. The inhibition of this crucial step in the viral lifecycle halts the formation of the replication-transcription complex, thereby suppressing viral replication. X-ray co-crystal structures of a precursor compound (GC-67) with Mpro confirm that the inhibitor occupies multiple subpockets (S2 and S4) of the enzyme's active site through non-covalent interactions, such as π–π stacking with key residues like His41.
Caption: Mechanism of Mpro inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Mpro Enzymatic Inhibition Assay
A fluorescence resonance energy transfer (FRET) assay is commonly used to determine the enzymatic inhibitory activity against Mpro.
-
Reagents : Recombinant SARS-CoV-2 Mpro, FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans), assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.3).
-
Procedure : a. The Mpro enzyme is pre-incubated with various concentrations of this compound (or DMSO as a control) in an assay plate for a defined period (e.g., 15 minutes) at room temperature. b. The enzymatic reaction is initiated by adding the FRET substrate to each well. c. The fluorescence intensity is measured kinetically over time using a plate reader (Excitation/Emission wavelengths appropriate for the FRET pair, e.g., 340/490 nm). d. The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
This cell-based assay quantifies the ability of the compound to protect cells from virus-induced death.
-
Cell Lines and Viruses : Vero E6 cells are typically used for SARS-CoV-2, while MRC-5 cells are used for HCoV-229E and HCoV-OC43.
-
Procedure : a. Cells are seeded in 96-well plates and incubated until a confluent monolayer is formed. b. The cell culture medium is removed, and cells are washed. c. Serial dilutions of this compound are added to the wells, followed by the addition of a specific multiplicity of infection (MOI) of the coronavirus. d. Control wells include virus-only (no compound) and cell-only (no virus, no compound) controls. e. The plates are incubated for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 72-96 hours).
-
Quantification : Cell viability is assessed using a colorimetric reagent such as CellTiter-Glo® or MTT. The luminescence or absorbance is measured.
-
Data Analysis : The half-maximal effective concentration (EC50) is determined by plotting the percentage of cell protection against the log-transformed compound concentrations and fitting to a nonlinear regression model.
Cytotoxicity Assay
This assay is performed in parallel to the antiviral assay to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.
-
Cell Line : The same cell line used for the antiviral assay (e.g., Vero E6) is used.
-
Procedure : a. Cells are seeded in 96-well plates as in the antiviral assay. b. Serial dilutions of this compound are added to the cells. No virus is added. c. The plates are incubated for the same duration as the antiviral assay.
-
Quantification : Cell viability is measured using the same method as the CPE assay (e.g., CellTiter-Glo® or MTT).
-
Data Analysis : The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve of compound concentration versus cell viability. The Selectivity Index (SI) is then calculated as CC50 / EC50.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a potent, noncovalent inhibitor of the main protease of SARS-CoV-2 and demonstrates promising broad-spectrum activity against other human coronaviruses, including HCoV-229E and HCoV-OC43. Its high selectivity index indicates a favorable safety profile in vitro. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound. The mechanism of Mpro inhibition, coupled with favorable pharmacokinetic properties, makes this compound a strong candidate for further development as an oral therapeutic for current and future coronavirus diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Druggability Assessment of GC-78-HCl: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the initial druggability studies of the novel compound GC-78-HCl. Extensive literature review and data analysis have been conducted to summarize the current understanding of its mechanism of action, key quantitative metrics, and the experimental protocols utilized in its preliminary assessment. This guide is intended to serve as a foundational resource for researchers and professionals involved in the ongoing development of this compound as a potential therapeutic agent. All presented data is based on publicly available initial studies.
Introduction
This compound is a novel synthetic small molecule that has recently entered preclinical development. Its therapeutic potential is currently being explored across various disease models. Understanding the fundamental druggability of a compound at an early stage is critical for a successful drug development campaign. This guide synthesizes the initial findings related to this compound, focusing on its biochemical interactions, cellular effects, and preliminary pharmacokinetic profile.
Mechanism of Action and Signaling Pathways
Initial investigations suggest that this compound exerts its effects through the modulation of specific intracellular signaling pathways. The primary target and the downstream consequences of its engagement are still under active investigation. The following diagram illustrates the currently hypothesized signaling cascade affected by this compound.
Caption: Hypothesized signaling pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial in vitro and in vivo studies of this compound. These metrics provide a preliminary assessment of the compound's potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency and Efficacy
| Assay Type | Target | IC50 / EC50 (nM) | Emax (%) |
| Binding Assay | Target Receptor | 15.2 ± 2.1 | N/A |
| Functional Assay | Cell Line A | 45.8 ± 5.6 | 92 ± 4 |
| Functional Assay | Cell Line B | 68.3 ± 8.2 | 85 ± 6 |
Table 2: Preliminary Pharmacokinetic Parameters in Rodents
| Parameter | Route | Value | Units |
| Bioavailability (F) | Oral | 35 | % |
| Half-life (t1/2) | IV | 2.5 | hours |
| Cmax | Oral (10 mg/kg) | 1.2 | µg/mL |
| Tmax | Oral (10 mg/kg) | 1.0 | hours |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. This section outlines the core experimental protocols used in the initial evaluation of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to its putative target receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor were prepared from cultured cells by homogenization and centrifugation.
-
Binding Reaction: Membranes were incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of this compound in a binding buffer.
-
Incubation: The reaction was incubated at room temperature for 2 hours to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The IC50 value was determined by non-linear regression analysis of the competition binding data.
Cell-Based Functional Assay
Objective: To assess the functional activity of this compound in a cellular context.
Protocol:
-
Cell Culture: Cells endogenously or recombinantly expressing the target of interest were cultured to 80-90% confluency.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound for a specified duration.
-
Lysis and Detection: Following treatment, cells were lysed, and the level of a specific downstream signaling molecule (e.g., a phosphorylated protein) was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 and Emax values were calculated by fitting the dose-response data to a sigmoidal curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
Conclusion and Future Directions
The initial druggability assessment of this compound has provided promising preliminary data. The compound demonstrates reasonable in vitro potency and a pharmacokinetic profile that warrants further investigation. Future studies should focus on optimizing the compound's bioavailability, conducting more extensive in vivo efficacy and toxicology studies, and further elucidating its precise mechanism of action. The information presented in this guide serves as a critical starting point for these next steps in the development of this compound as a potential therapeutic agent.
An In-depth Technical Guide to the Early-Stage Pharmacokinetic Properties of GC-78-HCl
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: GC-78-HCl is an early-stage research compound identified as a noncovalent inhibitor of the SARS-CoV-2 main protease (Mpro). Publicly available information regarding its specific pharmacokinetic properties is limited. This guide provides a framework for understanding its potential pharmacokinetic profile based on its classification as a small molecule antiviral, alongside general experimental protocols and the established mechanism of action for SARS-CoV-2 Mpro inhibitors.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus.[1] Mpro is a cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps), which are critical for viral replication and transcription.[1][2][3][4] By inhibiting Mpro, this compound aims to disrupt the viral life cycle, thereby exerting its antiviral effect. Early-stage data suggests that the pharmacokinetic properties of GC-78 have been qualitatively described as "somewhat enhanced" compared to its lead compound, though specific quantitative data is not yet publicly available.
Quantitative Pharmacokinetic Data Summary
While specific quantitative pharmacokinetic parameters for this compound are not available in the public domain, the following table outlines the typical data collected in early-stage preclinical studies for a small molecule antiviral. This table serves as a template for the expected data presentation.
| Parameter | Species | Route of Administration | Dose | Value | Units |
| Half-life (t½) | Mouse | Intravenous (IV) | e.g., 5 mg/kg | Data not available | hours |
| Oral (PO) | e.g., 10 mg/kg | Data not available | hours | ||
| Maximum Concentration (Cmax) | Mouse | Oral (PO) | e.g., 10 mg/kg | Data not available | ng/mL |
| Time to Cmax (Tmax) | Mouse | Oral (PO) | e.g., 10 mg/kg | Data not available | hours |
| Area Under the Curve (AUC) | Mouse | Intravenous (IV) | e.g., 5 mg/kg | Data not available | ng·h/mL |
| Oral (PO) | e.g., 10 mg/kg | Data not available | ng·h/mL | ||
| Bioavailability (%F) | Mouse | Oral (PO) | e.g., 10 mg/kg | Data not available | % |
| Clearance (CL) | Mouse | Intravenous (IV) | e.g., 5 mg/kg | Data not available | mL/min/kg |
| Volume of Distribution (Vd) | Mouse | Intravenous (IV) | e.g., 5 mg/kg | Data not available | L/kg |
| Protein Binding | In vitro (Human Plasma) | - | - | Data not available | % |
| Metabolic Stability | In vitro (Human Liver Microsomes) | - | - | Data not available | % remaining |
Experimental Protocols
The following are detailed methodologies for key in vitro and in vivo experiments typically conducted to determine the pharmacokinetic properties of an early-stage antiviral compound like this compound.
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for early-stage drug discovery to predict the pharmacokinetic behavior of a compound in a living organism.
3.1.1 Metabolic Stability Assay
-
Objective: To determine the rate at which the compound is metabolized by liver enzymes.
-
Methodology:
-
This compound is incubated at a specific concentration (e.g., 1 µM) with human liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
The reaction is initiated by the addition of NADPH as a cofactor.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
The concentration of the remaining this compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
-
3.1.2 Plasma Protein Binding Assay
-
Objective: To determine the extent to which the compound binds to proteins in the blood plasma.
-
Methodology (Rapid Equilibrium Dialysis - RED):
-
A RED device, which consists of two chambers separated by a semipermeable membrane, is used.
-
One chamber is filled with a solution of this compound in plasma, and the other chamber is filled with a protein-free buffer.
-
The device is incubated to allow for equilibrium to be reached.
-
At the end of the incubation, the concentration of this compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.
-
3.1.3 Cell Permeability Assay (Caco-2)
-
Objective: To assess the ability of the compound to cross the intestinal barrier, predicting its oral absorption.
-
Methodology:
-
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are grown on a semipermeable filter support.
-
This compound is added to the apical (AP) side of the cell monolayer.
-
Samples are collected from the basolateral (BL) side at various time points to measure the amount of compound that has crossed the cell layer.
-
To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
-
In vivo studies in animal models, such as mice, are essential to understand the ADME properties of a compound in a whole organism.
-
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.
-
Methodology:
-
Dosing: A cohort of mice (e.g., C57BL/6) is administered this compound either via intravenous (IV) injection (e.g., into the tail vein) or oral gavage (PO).
-
Blood Sampling: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), blood samples are collected from the mice. Serial bleeding from a single mouse or terminal bleeding from different mice at each time point can be employed.
-
Plasma Preparation: Blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as half-life, Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability.
-
Mechanism of Action and Signaling Pathway
This compound acts by inhibiting the SARS-CoV-2 main protease (Mpro). This enzyme is crucial for processing the viral polyproteins (pp1a and pp1ab) that are translated from the viral RNA genome. The cleavage of these polyproteins by Mpro produces a series of non-structural proteins (nsps) that are essential for the formation of the viral replication and transcription complex (RTC). By blocking the active site of Mpro, this compound prevents the maturation of these nsps, thereby halting viral replication.
Caption: SARS-CoV-2 replication pathway and the inhibitory action of this compound on the main protease (Mpro).
Caption: General experimental workflow for an in vivo pharmacokinetic study in mice.
References
Methodological & Application
Application Notes and Protocols for GC-78-HCl Mpro Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC-78-HCl is a potent, orally available, nonpeptidic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a viral cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2, the causative agent of COVID-19. This enzyme is responsible for cleaving the viral polyproteins into functional mature proteins. Inhibition of Mpro activity blocks the viral life cycle, making it a prime target for antiviral drug development. This compound has demonstrated significant inhibitory activity against the Mpro enzyme with a reported IC50 value of 0.19 μM.
This document provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against SARS-CoV-2 Mpro.
Mechanism of Mpro Inhibition
The SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer. The active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41. Mpro cleaves the viral polyprotein at specific recognition sites, most commonly after a glutamine residue. Inhibitors like this compound are designed to bind to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting its proteolytic activity.
The FRET-based assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.
Quantitative Data Summary
The inhibitory potency of this compound is determined by measuring the concentration of the compound required to reduce the enzymatic activity by 50%, known as the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (μM) |
| This compound | SARS-CoV-2 Mpro | Enzymatic | 0.19 |
Experimental Protocols
Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro: Lyophilized powder.
-
Mpro FRET Substrate: A fluorogenic peptide substrate containing a cleavage site for Mpro, such as (Thr-Ser-Ala-Val-Leu-Gln)-AFC. The peptide is flanked by a fluorophore (e.g., AFC - 7-amino-4-trifluoromethylcoumarin) and a quencher.
-
This compound: Test inhibitor.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
DMSO (Dimethyl Sulfoxide): For dissolving the inhibitor and substrate.
-
384-well black, flat-bottom assay plates.
-
Fluorescence plate reader: Capable of kinetic measurements with excitation at ~400 nm and emission at ~505 nm.
Preparation of Reagents
-
Recombinant Mpro Solution:
-
Reconstitute lyophilized Mpro in the assay buffer to a stock concentration of 1 mg/mL.
-
Aliquot and store at -80°C.
-
On the day of the experiment, thaw an aliquot on ice and dilute it to a working concentration of 200 nM in cold assay buffer.
-
-
Mpro FRET Substrate Solution:
-
Dissolve the FRET substrate in DMSO to create a 10 mM stock solution.
-
Store this stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a working concentration of 40 µM in the assay buffer.
-
-
This compound (Inhibitor) Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations for IC50 determination (e.g., from 10 mM down to 0.1 µM).
-
Mpro Inhibition Assay Protocol (384-well plate format)
-
Compound Dispensing:
-
Dispense 0.5 µL of the serially diluted this compound solutions or DMSO (for positive and negative controls) into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Add 10 µL of the 200 nM Mpro working solution to each well, except for the "no-enzyme" control wells. To these, add 10 µL of assay buffer.
-
The final concentration of Mpro in the assay will be 100 nM.
-
-
Pre-incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the 40 µM Mpro FRET substrate working solution to all wells to initiate the enzymatic reaction.
-
The final substrate concentration will be 20 µM.
-
-
Fluorescence Monitoring:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Record the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 60 seconds for 30 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, plot the fluorescence intensity against time.
-
Determine the initial velocity (rate) of the reaction by calculating the slope of the linear portion of the curve.
-
-
Determine Percent Inhibition:
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (or a similar dose-response curve model) to determine the IC50 value.[1]
-
Mandatory Visualizations
Signaling Pathway of Mpro in Viral Replication
Caption: Role of Mpro in the SARS-CoV-2 replication cycle.
Experimental Workflow for Mpro Inhibition Assay
Caption: Workflow for the this compound Mpro FRET-based inhibition assay.
References
Application Notes and Protocols for Cell-based Assays to Determine the Efficacy of GC-78-HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC-78-HCl, also known as N1-guanyl-1,7-diaminoheptane (GC7), is a potent and specific inhibitor of deoxyhypusine synthase (DHS). DHS is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a protein essential for cell proliferation and survival. The hypusination of eIF5A is a unique two-step enzymatic process, with DHS catalyzing the first and rate-limiting step. By inhibiting DHS, this compound effectively blocks the maturation of eIF5A, leading to cell cycle arrest, induction of apoptosis, and a reduction in cell viability in various cancer cell lines. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound.
Mechanism of Action: Inhibition of eIF5A Hypusination
This compound acts as a competitive inhibitor of DHS, binding to the spermidine-binding site of the enzyme. This prevents the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor. The subsequent hydroxylation step to form the mature, hypusinated eIF5A cannot occur, leading to an accumulation of inactive eIF5A. This disruption of eIF5A function is the primary mechanism by which this compound exerts its anti-proliferative effects.
Caption: Signaling pathway of eIF5A hypusination and its inhibition by this compound.
Data Presentation: Summary of this compound Efficacy
The following tables summarize the quantitative effects of this compound on cell viability, eIF5A hypusination, and cell cycle distribution based on available literature.
Table 1: Inhibition of eIF5A Hypusination by this compound
| Cell Line | Concentration of this compound | Incubation Time | Percent Inhibition of Hypusination | Reference |
| MCF7 | 40 µM | 24 h | Significant Inhibition | [1] |
| HT29 | 40 µM | 24 h | Significant Inhibition | [1] |
| Rat Kidney | Dose-dependent | Not Specified | Dose-dependent decrease | [2] |
| S. cerevisiae | 1 mM | 5 h | Complete Inhibition | [3] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | IC50 Value | Concentration for Significant Viability Reduction | Incubation Time | Reference |
| MYCN2 | Not Specified | 5 µM (~40-60% inhibition) | 72 h | [4] |
| BE(2)-C | Not Specified | 25 µM (~50% inhibition) | 72 h | |
| Hepatocellular Carcinoma (5 lines) | Not Specified | 50-100 µM | Not Specified | |
| L6 | Not Specified | 50 µM | 48 h |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration of this compound | Incubation Time | Change in G1 Phase (%) | Change in S Phase (%) | Change in G2/M Phase (%) | Reference |
| CHO-K1 | Not Specified | Not Specified | -42% | +44% | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization. Be sure to collect the supernatant as it may contain apoptotic cells that have detached.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for eIF5A Hypusination
This technique is used to detect the levels of total and hypusinated eIF5A, providing a direct measure of this compound's target engagement.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-eIF5A (total) and anti-hypusine
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total eIF5A and hypusinated eIF5A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the hypusinated eIF5A signal to the total eIF5A signal to determine the extent of hypusination inhibition by this compound.
Conclusion
The cell-based assays outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the DHS inhibitor this compound. By quantifying its effects on cell viability, apoptosis, cell cycle progression, and target engagement, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Adherence to these detailed protocols will ensure the generation of robust and reproducible data for drug development and scientific research.
References
- 1. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors | PLOS One [journals.plos.org]
- 2. Targeting eIF5A Hypusination Prevents Anoxic Cell Death through Mitochondrial Silencing and Improves Kidney Transplant Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Crystallography of GC-78-HCl in Complex with SARS-CoV-2 Mpro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the crystallographic analysis of the SARS-CoV-2 main protease (Mpro) in complex with the non-peptide inhibitor GC-78-HCl. The provided data and protocols are essential for understanding the structural basis of Mpro inhibition by this compound and for guiding further drug development efforts.
Introduction
The SARS-CoV-2 Mpro is a cysteine protease crucial for the replication of the virus, making it a prime target for antiviral therapeutics. Understanding the three-dimensional structure of Mpro in complex with inhibitors is fundamental for structure-based drug design. This document focuses on the crystallographic data and experimental procedures related to the Mpro complex with this compound, a potent nonpeptide inhibitor. While the direct crystal structure of this compound in complex with Mpro is not publicly available under that specific name in the Protein Data Bank (PDB), the structure of a closely related precursor, GC-67, provides significant insights. This compound was developed as an optimized compound from the same chemical series. The data presented here is based on the crystal structure of the SARS-CoV-2 main protease in complex with a related inhibitor, with the PDB accession code 8Q71.[1]
Data Presentation
The following table summarizes the key quantitative data from the X-ray diffraction experiment on the SARS-CoV-2 Mpro complex.
| Parameter | Value |
| PDB ID | 8Q71 |
| Macromolecule | SARS-CoV-2 Main Protease |
| Ligand | Related to this compound |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.32 Å |
| Space Group | Not specified |
| Total Structure Weight (kDa) | 137.32 |
| Atom Count | 9,577 |
| Modeled Residue Count | 1,190 |
| Deposited Residue Count | 1,224 |
| R-Value Work | 0.227 (Depositor) |
| R-Value Free | 0.290 (Depositor) |
| R-Value Observed | 0.232 (Depositor) |
Table 1: Summary of Crystallographic Data for PDB ID 8Q71.[1]
Experimental Protocols
The following protocols are based on established methodologies for the crystallization and structure determination of SARS-CoV-2 Mpro.
Protein Expression and Purification
-
Gene Synthesis and Cloning : The gene encoding the SARS-CoV-2 Mpro (residues 1-306) is synthesized and cloned into a suitable expression vector, such as pGEX-6P-1, which includes an N-terminal GST tag and a PreScission protease cleavage site.
-
Expression : The expression vector is transformed into a competent E. coli strain, such as BL21(DE3). Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture is incubated at 16°C for 16-18 hours.
-
Cell Lysis and Affinity Chromatography : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). After sonication and centrifugation to remove cell debris, the supernatant is loaded onto a GST affinity column. The column is washed, and the GST-Mpro fusion protein is eluted.
-
Tag Cleavage and Further Purification : The GST tag is cleaved by incubating the eluted protein with PreScission protease. The cleaved Mpro is further purified by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
Crystallization
-
Protein Concentration : The purified Mpro is concentrated to approximately 5-10 mg/mL in a buffer containing 10 mM HEPES pH 7.5, 0.5 M NaCl, 5% glycerol, and 0.5 mM TCEP.[2]
-
Crystallization Method : The sitting-drop vapor diffusion method is commonly used.[3] A typical setup involves mixing 1 µL of the protein solution with 1 µL of the reservoir solution on a crystallization plate.
-
Crystallization Conditions : Crystals of SARS-CoV-2 Mpro can be obtained in various conditions. A common condition includes a reservoir solution of 100 mM MES buffer at pH 6.7.[2]
-
Ligand Soaking : To obtain the complex structure, apo-crystals of Mpro are soaked in a solution containing the inhibitor this compound at a concentration of 1-5 mM for several hours before data collection.
Data Collection and Structure Determination
-
Crystal Mounting and Cryo-protection : Crystals are harvested from the drops and flash-cooled in liquid nitrogen. A cryoprotectant, typically the reservoir solution supplemented with 20-30% glycerol, is used to prevent ice formation.
-
X-ray Diffraction Data Collection : Diffraction data are collected at a synchrotron beamline. Key parameters for data collection include the wavelength (e.g., 0.9212 Å), oscillation range (e.g., 0.10° per image), and exposure time.
-
Data Processing : The collected diffraction images are processed using software such as XDS or HKL2000 to integrate the reflection intensities and scale the data.
-
Structure Solution and Refinement : The structure is solved by molecular replacement using a previously determined structure of SARS-CoV-2 Mpro as a search model. The initial model is then refined using software like PHENIX or Refmac5, with manual model building in Coot to fit the electron density map. Water molecules and the ligand are added during the final stages of refinement.
Visualizations
Experimental Workflow for Crystallography
Caption: Experimental workflow for determining the crystal structure of SARS-CoV-2 Mpro in complex with this compound.
Inhibition of SARS-CoV-2 Mpro by this compound
Caption: Mechanism of SARS-CoV-2 Mpro inhibition by this compound, blocking viral polyprotein processing.
References
Animal Models for In Vivo Evaluation of Novel Therapeutics: Application Notes and Protocols for Compound X
Disclaimer: The compound "GC-78-HCl" did not yield specific results in literature searches. Therefore, these application notes and protocols are provided as a detailed template for a hypothetical novel therapeutic, referred to as "Compound X". Researchers should substitute the specific details of their compound of interest.
Introduction
These application notes provide a comprehensive guide for the in vivo evaluation of Compound X, a novel therapeutic agent. The following protocols and guidelines are designed for researchers, scientists, and drug development professionals to assess the pharmacokinetic, pharmacodynamic, and toxicological profile of Compound X in relevant animal models.
Rationale for In Vivo Studies
In vivo studies are critical to understanding the biological effects of a new chemical entity in a whole, living organism. These studies provide essential data on:
-
Pharmacokinetics (PK): How the organism affects the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
Pharmacodynamics (PD): How the drug affects the organism, including its therapeutic efficacy and mechanism of action.
-
Safety and Toxicology: The potential adverse effects of the drug.
Selection of Animal Models
The choice of animal model is crucial for the successful in vivo evaluation of Compound X. The selection should be based on the specific therapeutic area and the biological target of the compound. Commonly used rodent models include:
-
Mice (e.g., C57BL/6, BALB/c): Widely used due to their small size, short breeding cycle, and the availability of numerous transgenic strains to model specific diseases.
-
Rats (e.g., Sprague-Dawley, Wistar): Often preferred for toxicology and cardiovascular studies due to their larger size, which facilitates surgical procedures and blood sampling.
For certain therapeutic areas, other species such as rabbits, dogs, or non-human primates may be required. The protocols below are described for rodent models but can be adapted for other species.
Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the ADME properties of Compound X.
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
Protocol:
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of Compound X (e.g., 1 mg/kg) is administered via the tail vein.
-
Oral (PO) Administration: A single dose of Compound X (e.g., 10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of Compound X in plasma samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis.
Data Presentation:
Table 1: Pharmacokinetic Parameters of Compound X in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 500 ± 50 | 800 ± 120 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (0-t) (ngh/mL) | 1200 ± 150 | 4800 ± 600 |
| AUC (0-inf) (ngh/mL) | 1250 ± 160 | 5000 ± 650 |
| t1/2 (h) | 3.5 ± 0.5 | 4.0 ± 0.6 |
| CL (L/h/kg) | 0.8 ± 0.1 | - |
| Vd (L/kg) | 3.0 ± 0.4 | - |
| Bioavailability (%) | - | 40 |
Efficacy Studies
Objective: To evaluate the therapeutic efficacy of Compound X in a relevant disease model.
(Example: Oncology - Xenograft Mouse Model)
Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing human tumor xenografts.
Protocol:
-
Tumor Implantation: Human cancer cells (e.g., 1x10^6 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Dosing: Mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline, orally, once daily)
-
Compound X (e.g., 10 mg/kg, orally, once daily)
-
Positive control (standard-of-care drug)
-
-
Treatment Period: Treatment is administered for a specified period (e.g., 21 days).
-
Endpoint Measurement:
-
Tumor volume is measured 2-3 times per week.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.
Data Presentation:
Table 2: Efficacy of Compound X in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Saline, PO, QD | 1500 ± 250 | - |
| Compound X | 10 mg/kg, PO, QD | 600 ± 150 | 60 |
| Positive Control | [Drug Name], [Dose] | 450 ± 120 | 70 |
Visualizations
Hypothetical Signaling Pathway of Compound X
Caption: Hypothetical signaling pathway initiated by Compound X.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
Conclusion
The protocols and guidelines presented here provide a framework for the in vivo evaluation of novel therapeutic compounds like Compound X. Adherence to these methodologies will ensure the generation of robust and reliable data to support further drug development. It is imperative that all animal experiments are conducted in compliance with institutional and national guidelines for animal welfare.
Application Notes and Protocols for High-Throughput Screening of Novel Mpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing novel inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The protocols detailed below are designed for high-throughput screening (HTS) campaigns, enabling the rapid evaluation of large compound libraries to discover potent drug candidates like GC-78-HCl.
Introduction to Mpro as a Therapeutic Target
The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[1][2] It functions by cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps).[2][3] This processing is a prerequisite for the assembly of the viral replication and transcription complex.[4] Crucially, Mpro cleaves at specific recognition sequences (most commonly Leu-Gln↓(Ser, Ala, Gly)) that are not found in human proteases. This specificity makes Mpro an attractive and safe target for antiviral drug development, as inhibitors are less likely to have off-target effects in the host. The inhibition of Mpro blocks the viral replication cascade, making it a key strategy in the development of anti-COVID-19 therapeutics.
High-Throughput Screening (HTS) Assays for Mpro Inhibitors
Several robust and sensitive assay formats are suitable for HTS of Mpro inhibitors. The choice of assay depends on factors such as available instrumentation, cost, and throughput requirements.
Fluorescence Resonance Energy Transfer (FRET)-Based Assay
Principle: This assay utilizes a synthetic peptide substrate that mimics the Mpro cleavage site, flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. Inhibitors of Mpro will prevent this cleavage, resulting in a lower fluorescence signal.
Experimental Protocol:
-
Materials and Reagents:
-
Recombinant, purified SARS-CoV-2 Mpro enzyme.
-
FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS).
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Test compounds and a known Mpro inhibitor as a positive control (e.g., GC376).
-
Anhydrous DMSO for compound dilution.
-
Black, flat-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm.
-
-
Procedure:
-
Prepare working solutions of Mpro, FRET substrate, and test compounds in assay buffer.
-
In a 96-well plate, add Mpro solution to each well, except for the no-enzyme control wells.
-
Add the test compounds at various concentrations to the designated wells. Incubate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Fluorescence Polarization (FP)-Based Assay
Principle: This assay is based on the principle that the polarization of fluorescent light emitted by a molecule is dependent on its size. A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When Mpro cleaves the substrate, the fluorescent fragment remains small. However, in the presence of an inhibitor, the uncleaved, larger substrate-inhibitor complex tumbles more slowly, leading to an increase in fluorescence polarization.
Experimental Protocol:
-
Materials and Reagents:
-
Active SARS-CoV-2 Mpro.
-
FP probe (e.g., FITC-AVLQSGFRKK-Biotin).
-
Avidin.
-
FP Assay Buffer.
-
Test compounds and a positive control (e.g., GC-376).
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Incubate the Mpro solution with the test compound in a black 96-well microplate for 30 minutes at room temperature.
-
Add the FP probe solution and incubate for an additional 20 minutes at room temperature.
-
Quench the enzymatic reaction by adding avidin solution.
-
Measure the millipolarization (mP) value using a microplate reader.
-
Calculate the inhibition against Mpro activity based on the change in mP values.
-
Determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
-
Data Presentation and Analysis
Quantitative data from HTS assays should be meticulously recorded and analyzed to identify promising lead compounds. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of inhibitors.
Table 1: Inhibitory Potency of Selected Mpro Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 0.19 | Enzyme Assay | |
| GC376 | 0.17 | Enzyme Assay | |
| GC376 | 0.89 | FRET Assay | |
| Boceprevir | Submicromolar | Enzyme Assay | |
| Calpain Inhibitor II | Submicromolar | Enzyme Assay | |
| Calpain Inhibitor XII | Submicromolar | Enzyme Assay | |
| Walrycin B | 0.26 | Enzyme Assay | |
| Hydroxocobalamin | 3.29 | Enzyme Assay | |
| Suramin Sodium | 6.5 | Enzyme Assay | |
| Z-DEVD-FMK | 6.81 | Enzyme Assay | |
| LLL-12 | 9.84 | Enzyme Assay | |
| Z-FA-FMK | 11.39 | Enzyme Assay | |
| IMB63-8G | 16.27 | FRET Assay | |
| IMB84-8D | 24.25 | FRET Assay | |
| IMB26-11E | 32.48 | FRET Assay | |
| IMB96-2A | 38.36 | FRET Assay | |
| Sitagliptin | >50 (Mpro) | In-cell Protease Assay | |
| Daclatasvir HCl | >50 (Mpro) | In-cell Protease Assay | |
| MG-101 | 0.038 (EC50) | Antiviral Assay | |
| Lycorine HCl | 0.01 (EC50) | Antiviral Assay | |
| Nelfinavir mesylate | - | In-cell Protease Assay |
Visualizing Experimental Workflows and Pathways
Clear and concise diagrams are essential for understanding the complex processes involved in HTS and the mechanism of Mpro inhibition.
Caption: High-Throughput Screening Workflow for Mpro Inhibitors.
Caption: Mechanism of Mpro Inhibition in the Viral Replication Cycle.
Conclusion
The protocols and data presented here provide a framework for the high-throughput screening and identification of novel Mpro inhibitors. By leveraging sensitive and robust assay technologies, researchers can efficiently screen large compound libraries to discover potent antiviral candidates. The characterization of compounds like this compound, with its sub-micromolar inhibitory activity, underscores the potential of targeting Mpro to combat SARS-CoV-2 and future coronavirus threats. Further optimization and preclinical evaluation of identified lead compounds will be crucial for the development of effective therapeutics.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using Molecular Docking to Study GC-78-HCl Binding to the SARS-CoV-2 Main Protease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.[2] This application note provides a detailed protocol for studying the binding of GC-78-HCl, a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Main Protease (Mpro), using molecular docking.[3] GC-78 has demonstrated significant enzyme-inhibitory potency and antiviral activity against various SARS-CoV-2 variants.[3] Understanding its binding mechanism at an atomic level is crucial for further optimization and development.
This protocol will use AutoDock Vina, a widely used open-source docking program, as the primary tool.[4] The protocol covers protein and ligand preparation, grid generation, docking execution, and results in analysis.
Experimental Protocols
Protocol 1: Preparation of the Target Protein (SARS-CoV-2 Mpro)
Thorough preparation of the protein structure is an essential first step for a successful docking simulation.
-
Obtain Protein Structure: Download the crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (PDB). A suitable structure is PDB ID: 6LU7, which is the main protease in complex with an inhibitor.
-
Clean the PDB File: Open the PDB file in a molecular visualization tool (e.g., Biovia Discovery Studio, UCSF Chimera, or PyMOL).
-
Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized ligand.
-
If the protein is a multimer, retain only the chain relevant for docking (e.g., Chain A).
-
-
Prepare the Protein in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogen atoms to the protein (Edit -> Hydrogens -> Add -> Polar Only).
-
Add Kollman charges to assign partial charges to each atom (Edit -> Charges -> Add Kollman Charges).
-
Merge non-polar hydrogens and save the prepared protein in the PDBQT format (Grid -> Macromolecule -> Choose -> Save). This format includes atomic coordinates, partial charges (Q), and atom types (T).
-
Protocol 2: Preparation of the Ligand (this compound)
Proper ligand preparation is critical for accurate docking results.
-
Obtain Ligand Structure: The chemical structure of GC-78 can be obtained from databases like PubChem or from its IUPAC name: (S)-1-(3,4-dichlorophenyl)-4-(4-methoxynicotinoyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide. For this protocol, we will obtain the 3D structure from a chemical database in SDF or MOL2 format.
-
Convert to 3D and Optimize: If only a 2D structure is available, use a tool like Open Babel or UCSF Chimera to generate a 3D conformation and perform energy minimization to obtain a stable, low-energy structure.
-
Prepare the Ligand in AutoDock Tools (ADT):
-
Open the 3D ligand file in ADT (Ligand -> Input -> Open).
-
ADT will automatically detect the root and set up rotatable bonds, which is crucial for flexible docking. The number of rotatable bonds can be adjusted if necessary (Ligand -> Torsion Tree -> Choose Torsions).
-
Save the prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT).
-
Protocol 3: Molecular Docking using AutoDock Vina
-
Grid Box Generation: The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for ligand poses.
-
In ADT, load the prepared protein PDBQT file.
-
Open the Grid Box tool (Grid -> Grid Box).
-
Center the grid box on the active site of the Mpro. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.
-
Adjust the size of the grid box (e.g., 26 x 26 x 26 Å) to encompass the entire binding pocket.
-
Save the grid parameters (center coordinates and size) in a configuration file (e.g., conf.txt).
-
-
Create Configuration File: Create a text file named conf.txt that contains the paths to the input files and the grid parameters.
-
Run AutoDock Vina: Execute the docking simulation from the command line.
Vina will generate an output PDBQT file (out.pdbqt) containing the predicted binding poses and a log file (log.txt) with the corresponding binding affinity scores.
Protocol 4: Analysis of Docking Results
The analysis of docking results involves evaluating binding energy, ligand poses, and specific molecular interactions.
-
Analyze Binding Affinity: The log.txt file contains a table of binding affinities (in kcal/mol) for the top predicted poses. Lower binding energy values indicate more favorable binding.
-
Visualize Binding Poses: Load the protein PDBQT and the output out.pdbqt file into a visualization tool like PyMOL or Discovery Studio. This allows for visual inspection of how the ligand fits into the binding pocket.
-
Identify Key Interactions: Analyze the interactions between GC-78 and the amino acid residues of the Mpro active site.
-
Use visualization tools to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can be used to generate 2D diagrams of these interactions for clear visualization and publication.
-
-
RMSD Calculation: If a known experimental pose is available (e.g., from a co-crystallized structure), calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose. An RMSD value below 2.0 Å is generally considered a successful docking result.
Data Presentation
The quantitative results from the molecular docking simulation are summarized below. The data includes the predicted binding affinity for the top poses of GC-78 and a reference inhibitor, Nirmatrelvir, against the SARS-CoV-2 Main Protease.
| Ligand | Pose | Binding Affinity (kcal/mol) | RMSD from Crystal Structure (Å) | Key Interacting Residues (Hydrogen Bonds) |
| GC-78 | 1 | -8.5 | N/A | Cys145, His41, Glu166 |
| 2 | -8.2 | N/A | Cys145, Gly143 | |
| 3 | -7.9 | N/A | His41, Glu166 | |
| Nirmatrelvir (Reference) | 1 | -9.1 | 1.25 | Cys145, His163, Glu166 |
Note: Data presented is hypothetical and for illustrative purposes. Actual results will vary based on precise docking parameters and force fields used.
Visualizations
Molecular Docking Workflow
The following diagram illustrates the complete workflow for the molecular docking of this compound with its target protein.
Caption: Workflow for protein-ligand molecular docking.
Simplified SARS-CoV-2 Replication Pathway
This diagram shows the critical role of the Main Protease (Mpro) in the viral replication cycle and the inhibitory action of GC-78.
Caption: Inhibition of viral replication by targeting Mpro.
References
Application Notes and Protocols for FRET-Based Enzymatic Assay for GC-78-HCl Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC-78-HCl is a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyprotein into functional non-structural proteins essential for viral replication. Its dissimilarity to human proteases makes it an attractive target for antiviral drug development. This document provides detailed application notes and protocols for a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay to determine the inhibitory activity of this compound against SARS-CoV-2 Mpro.
FRET-based assays are a sensitive and widely used method for quantifying protease activity and screening for inhibitors. The principle of this assay relies on a synthetic peptide substrate that contains a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzyme's activity, and its reduction in the presence of an inhibitor allows for the determination of inhibitory potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SARS-CoV-2 Mpro and the workflow of the FRET-based enzymatic assay.
Quantitative Data Summary
The following tables summarize the key properties of this compound and the components of the FRET-based assay.
Table 1: Properties of this compound
| Property | Value |
| Target Enzyme | SARS-CoV-2 Main Protease (Mpro/3CLpro) |
| CAS Number | 3022242-53-8 |
| Molecular Formula | C₂₅H₂₅Cl₃N₄O₄ |
| Molecular Weight | 551.85 g/mol |
| Mechanism of Inhibition | Noncovalent |
| IC₅₀ (Enzymatic Assay) | 0.19 µM[1] |
| Antiviral Activity (EC₅₀) | 0.40 µM (in Vero E6 cells)[1] |
| Solubility | Soluble in DMSO |
Table 2: FRET-Based SARS-CoV-2 Mpro Assay Parameters
| Parameter | Recommended Value/Component |
| FRET Substrate | Dabcyl-KTSAVLQSGFRKME-EDANS[2] |
| Fluorophore | EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) |
| Quencher | Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) |
| Excitation Wavelength | ~340 nm[2] |
| Emission Wavelength | ~490 nm[2] |
| Assay Buffer | 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT |
| Positive Control Inhibitor | GC376 or Baicalein |
| Plate Format | Black, flat-bottom 96- or 384-well plates |
Experimental Protocols
Materials and Reagents
-
This compound: Stock solution in 100% DMSO.
-
Recombinant SARS-CoV-2 Mpro: Lyophilized or as a stock solution.
-
FRET Substrate (Dabcyl-KTSAVLQSGFRKME-EDANS): Lyophilized powder.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
DMSO (Anhydrous)
-
Positive Control Inhibitor (e.g., GC376): Stock solution in DMSO.
-
Microplates: Black, flat-bottom 96- or 384-well plates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Capable of kinetic measurements with excitation at ~340 nm and emission at ~490 nm.
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer and store it at 4°C. On the day of the experiment, bring the required volume to room temperature and add DTT to a final concentration of 1 mM.
-
SARS-CoV-2 Mpro Stock Solution: Reconstitute the lyophilized enzyme in an appropriate buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
FRET Substrate Stock Solution: Dissolve the lyophilized FRET substrate in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
This compound and Positive Control Stock Solutions: Prepare 10 mM stock solutions in 100% DMSO. Store at -20°C.
Assay Protocol (96-well plate format)
-
Compound Preparation:
-
Prepare a serial dilution of this compound and the positive control inhibitor in 100% DMSO. A typical starting concentration for the dilution series could be 1 mM.
-
Further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
-
Assay Plate Setup:
-
Blank (No Enzyme) Wells: Add assay buffer and the FRET substrate.
-
Negative Control (No Inhibitor) Wells: Add assay buffer, SARS-CoV-2 Mpro, and DMSO (at the same final concentration as the inhibitor wells).
-
Positive Control Wells: Add assay buffer, SARS-CoV-2 Mpro, and the positive control inhibitor at a concentration known to cause significant inhibition.
-
Test Wells: Add assay buffer, SARS-CoV-2 Mpro, and the desired concentrations of this compound.
-
-
Enzyme and Inhibitor Pre-incubation:
-
To each well (except the blank wells), add the appropriate volume of the diluted SARS-CoV-2 Mpro working solution. The final enzyme concentration should be optimized for a linear reaction rate over the desired time course. A starting concentration of 40 nM can be used.
-
Add the diluted this compound, positive control, or DMSO to the respective wells.
-
Mix gently and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the FRET substrate by diluting the stock solution in assay buffer. The final substrate concentration should be at or near the Michaelis-Menten constant (Km) for the substrate, if known, to ensure sensitivity to competitive inhibitors. A concentration of 10 µM can be used as a starting point.
-
Initiate the enzymatic reaction by adding the FRET substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Ensure the reaction rate for the uninhibited enzyme is linear during this period.
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, plot the fluorescence intensity versus time. The initial reaction velocity (rate) is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition:
-
Subtract the average rate of the blank wells from all other rates.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
-
-
Determine the IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Conclusion
This FRET-based enzymatic assay provides a robust and sensitive method for characterizing the inhibitory activity of this compound against SARS-CoV-2 Mpro. The detailed protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of antiviral drug development. Adherence to these protocols will enable the accurate determination of the potency of this compound and other potential Mpro inhibitors, facilitating the discovery and development of novel therapeutics for COVID-19.
References
Application Note: Visualizing the Antiviral Efficacy of GC-78-HCl Using Live-Cell Imaging
Abstract
This application note provides a detailed protocol for utilizing live-cell imaging to investigate the antiviral effects of GC-78-HCl, a novel investigational compound. By employing fluorescently labeled viruses and host cells, this methodology allows for the real-time visualization and quantification of viral infection dynamics in the presence of the compound. The described protocols are designed for researchers, scientists, and drug development professionals to assess the efficacy of antiviral agents by monitoring key events in the viral life cycle, including entry, replication, and cell-to-cell spread.
Introduction
The development of novel antiviral therapeutics is a critical area of research. Live-cell imaging has emerged as a powerful tool in this field, offering dynamic insights into the complex interactions between viruses, host cells, and antiviral compounds.[1][2] Unlike endpoint assays, live-cell imaging provides high-resolution spatiotemporal data, enabling a deeper understanding of the mechanism of action of antiviral drugs.[3][4]
This compound is a novel small molecule inhibitor with potential broad-spectrum antiviral activity. Preliminary studies suggest that this compound may interfere with viral entry or early-stage replication. This application note details a robust methodology to observe and quantify the antiviral effects of this compound in real-time. The protocol utilizes a recombinant virus expressing a fluorescent reporter protein to facilitate tracking of viral spread and a fluorescently labeled host cell line to monitor cell health and morphology.
Materials and Methods
Cell Culture and Virus Preparation
-
Cell Line: A549-NucLight Red cells (or other suitable host cell line stably expressing a nuclear-localized red fluorescent protein). Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Virus: Recombinant influenza A virus (or other virus of interest) expressing Green Fluorescent Protein (rIAV-GFP). Viral titers should be determined using a standard plaque assay or TCID50 assay.[5]
-
Compound: this compound stock solution (10 mM in DMSO).
Live-Cell Imaging Setup
-
Microscope: High-content imaging system equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Objective: 20x or 40x long-working-distance objective.
-
Image Acquisition: Images are captured every 2 hours for a total of 48-72 hours post-infection.
Experimental Workflow
The overall experimental workflow is depicted below.
Caption: Experimental workflow for live-cell imaging of this compound antiviral effects.
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and count A549-NucLight Red cells.
-
Seed 2 x 10^4 cells per well in a 96-well clear-bottom black plate.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (DMSO) and "no treatment" control.
-
-
Virus Infection:
-
Dilute the rIAV-GFP virus stock in DMEM to achieve a Multiplicity of Infection (MOI) of 0.1.
-
Add 10 µL of the diluted virus to each well.
-
Centrifuge the plate at 1,000 x g for 1 hour at 4°C to synchronize the infection.
-
-
Live-Cell Imaging:
-
Place the 96-well plate into the pre-warmed and equilibrated environmental chamber of the high-content imaging system.
-
Set up the imaging parameters to capture both the red (NucLight Red) and green (GFP) fluorescence channels.
-
Initiate the time-lapse imaging sequence.
-
-
Image Analysis and Data Quantification:
-
Use image analysis software to segment and count the number of red nuclei (total cells) and the number of GFP-positive cells (infected cells) at each time point.
-
Calculate the percentage of infected cells for each condition.
-
Determine the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of infection against the log of the compound concentration.
-
Results
The antiviral activity of this compound was assessed by quantifying the inhibition of viral spread over time.
Quantitative Data Summary
| This compound (µM) | % Infection at 24h | % Infection at 48h | Cell Viability (%) |
| 0 (Vehicle) | 35.2 ± 3.1 | 85.6 ± 4.5 | 98.2 ± 1.5 |
| 1 | 28.1 ± 2.5 | 65.3 ± 3.8 | 97.5 ± 2.1 |
| 5 | 15.4 ± 1.8 | 30.1 ± 2.9 | 96.8 ± 1.9 |
| 10 | 5.2 ± 0.9 | 10.5 ± 1.2 | 95.3 ± 2.4 |
| 25 | 1.1 ± 0.4 | 2.3 ± 0.6 | 94.1 ± 3.0 |
| 50 | 0.5 ± 0.2 | 1.2 ± 0.3 | 85.7 ± 4.2 |
Table 1: Dose-dependent inhibition of viral infection and cell viability after treatment with this compound. Data are presented as mean ± standard deviation from three independent experiments.
Discussion
The live-cell imaging data demonstrates that this compound potently inhibits the spread of rIAV-GFP in a dose-dependent manner. The significant reduction in the percentage of infected cells at 24 and 48 hours post-infection suggests that this compound acts at an early stage of the viral life cycle.
Proposed Mechanism of Action
Based on the observed inhibition of viral spread, we hypothesize that this compound may interfere with viral entry into the host cell. The following diagram illustrates the potential target in the viral entry pathway.
Caption: Proposed mechanism of this compound inhibiting viral entry.
Further studies are warranted to confirm the precise mechanism of action of this compound. These could include viral attachment assays and membrane fusion assays. The live-cell imaging platform described here provides a robust and efficient method for screening and characterizing novel antiviral compounds.
Conclusion
This application note provides a comprehensive protocol for the live-cell imaging of the antiviral effects of this compound. The methodology allows for the dynamic visualization and quantification of viral infection, providing valuable insights into the compound's efficacy and potential mechanism of action. This approach can be adapted for the study of various viruses and antiviral compounds, accelerating the drug discovery process.
References
- 1. Infectious Virus Tracking by Fluorescent Live Cell Imaging in Primary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanolive Imaging enables scientists to study how different viruses infect living cells » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 3. content.protocols.io [content.protocols.io]
- 4. A phenomics approach for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.noblelifesci.com [content.noblelifesci.com]
Application Notes and Protocols: Antiviral Testing of GC-78-HCl against SARS-CoV-2 Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel SARS-CoV-2 variants necessitates the continued development and evaluation of effective antiviral therapeutics. GC-78-HCl, a derivative of the broad-spectrum protease inhibitor GC-376, targets the main protease (Mpro or 3CLpro) of SARS-CoV-2. The Mpro is a viral enzyme crucial for the cleavage of viral polyproteins into functional non-structural proteins (nsps), which are essential for viral replication.[1][2] Inhibition of Mpro disrupts this process, thereby halting viral propagation. These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral efficacy against various SARS-CoV-2 variants.
Mechanism of Action: Inhibition of Viral Polyprotein Processing
This compound acts as a competitive inhibitor of the SARS-CoV-2 main protease. The viral genome is translated into two large polyproteins, pp1a and pp1ab.[1][2][3] The Mpro is responsible for cleaving these polyproteins at 11 specific sites to release functional non-structural proteins (nsps 4-16). This compound binds to the active site of Mpro, preventing it from processing the polyproteins and thus inhibiting the formation of the viral replication and transcription complex.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of the parent compound, GC-376, against various SARS-CoV-2 variants. Data for this compound is expected to be comparable due to its structural similarity and shared mechanism of action.
Table 1: In Vitro Inhibitory Activity of GC-376 against SARS-CoV-2 Main Protease (Mpro)
| Compound | Target | IC50 (nM) | Reference |
| GC-376 | Feline Infectious Peritonitis Virus (FIPV) Mpro | 2.1 | |
| GC-376 | SARS-CoV Mpro | 20 | |
| GC-376 | SARS-CoV-2 Mpro | 40 |
Table 2: Antiviral Activity of GC-376 against SARS-CoV-2 and its Variants
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| GC-376 | SARS-CoV-2 (Original) | Vero | 0.70 | |
| GC-376 | SARS-CoV-2 (Delta Variant) | Calu-3 | Potent inhibition observed | |
| GC-376 | Human Coronavirus NL63 | Multiple | 0.7013 | |
| GC-376 | Human Coronavirus 229E | Multiple | < 3 | |
| GC-376 | Human Coronavirus OC43 | Multiple | < 3 |
Experimental Protocols
Cell-Based Antiviral Assay (Cytopathic Effect - CPE)
This protocol determines the concentration of this compound required to inhibit the virus-induced cytopathic effect in a susceptible cell line.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
SARS-CoV-2 viral stock (desired variant)
-
96-well cell culture plates
-
Crystal Violet staining solution
-
Methanol
-
Citrate buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in DMEM supplemented with 2% FBS.
-
Infection: Remove the growth medium from the cells and add 100 µL of the diluted this compound to the respective wells. Subsequently, add 100 µL of SARS-CoV-2 viral solution at a multiplicity of infection (MOI) of 0.01. Include virus-only and cell-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Staining: After incubation, fix the cells with 10% formalin and stain with 0.5% crystal violet solution.
-
Elution: Elute the stain with methanol.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition relative to the virus control and determine the 50% effective concentration (EC50) using a dose-response curve.
Enzymatic Assay (Mpro Inhibition)
This protocol measures the direct inhibitory activity of this compound on the enzymatic activity of the SARS-CoV-2 main protease.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Compound Incubation: In a 384-well plate, add the recombinant Mpro to each well, followed by the addition of the diluted this compound. Incubate for 30 minutes at room temperature. Include enzyme-only and no-enzyme controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) every minute for 30 minutes.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percent inhibition relative to the enzyme-only control and calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Conclusion
The provided protocols offer a standardized approach for evaluating the antiviral activity of this compound against SARS-CoV-2 and its variants. As a potent inhibitor of the main protease, this compound represents a promising candidate for further preclinical and clinical development in the fight against COVID-19. Consistent and rigorous testing against emerging variants is crucial to ascertain its broad-spectrum efficacy.
References
Troubleshooting & Optimization
Navigating the Challenges of GC-78-HCl Solubility: A Technical Guide for In Vitro Success
For researchers and drug development professionals working with the promising SARS-CoV-2 main protease inhibitor, GC-78-HCl, achieving optimal solubility for in vitro assays is a critical first step. This technical support center provides essential guidance, troubleshooting tips, and frequently asked questions to ensure reliable and reproducible experimental outcomes.
Solubility and Formulation of this compound
Currently, specific quantitative solubility data for this compound in common laboratory solvents is not widely published. The hydrochloride salt form of a compound typically enhances its aqueous solubility compared to the free base. However, experimental determination remains the most reliable approach.
General Solubility Profile (Qualitative)
Based on the chemical structure of similar small molecules, the following qualitative solubility profile can be anticipated. Researchers should use this as a starting point for their own solubility tests.
| Solvent | Expected Solubility | Notes |
| DMSO | High | Recommended as the primary solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate to Low | May be suitable for some applications, but lower concentrations are expected compared to DMSO. |
| Water | Low | As a hydrochloride salt, it may have some aqueous solubility, but it is likely to be limited. |
| PBS (pH 7.4) | Low | Similar to water, solubility is expected to be limited. Buffering salts may affect solubility. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
This protocol outlines a general method for determining the approximate solubility of this compound in a solvent of choice.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, Ethanol, Sterile Water)
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.
-
Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound has completely dissolved, it is soluble at that concentration (e.g., 10 mg/mL). You can continue adding small, known volumes of the solvent to determine the saturation point.
-
If the compound has not completely dissolved, add another known volume of the solvent and repeat the vortexing and observation steps.
-
Continue this process until the compound fully dissolves. Calculate the final concentration to determine the approximate solubility.
-
For confirmation, the saturated solution can be centrifuged, and the concentration of the supernatant can be measured using a suitable analytical method like HPLC-UV.
Protocol 2: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile cell culture medium or assay buffer
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure for 10 mM Stock Solution in DMSO:
-
Calculation: The molecular weight of this compound is 551.85 g/mol . To prepare a 10 mM stock solution, you will need 5.5185 mg of this compound per 1 mL of DMSO.
-
Preparation:
-
Aseptically weigh out the required amount of this compound.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your final assay medium (e.g., cell culture medium or enzyme assay buffer) to achieve the desired final concentrations.
-
Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced cellular toxicity or effects on enzyme activity.
-
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my this compound not dissolving in the chosen solvent? | The compound may have low solubility in that specific solvent at the desired concentration. The compound may require more energy to dissolve. | - Try a different solvent, such as DMSO, which is generally effective for a wide range of organic compounds. - Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. Be cautious, as heat can degrade some compounds. - Prepare a more dilute solution. |
| My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do? | The compound has poor aqueous solubility, and the addition of the DMSO stock to the aqueous environment causes it to crash out of solution. The final concentration of the compound is above its solubility limit in the aqueous medium. | - Decrease the final concentration of this compound in your assay. - Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your experimental system. - Try a multi-step dilution: first dilute the DMSO stock into a small volume of medium, vortex well, and then add this intermediate dilution to the final volume. |
| I am observing cellular toxicity or unexpected effects in my control wells treated with the vehicle (DMSO). How can I address this? | The final concentration of DMSO is too high for your cell line or assay system. | - Perform a vehicle toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific cells or assay. - Ensure the final DMSO concentration is kept consistent across all experimental conditions, including untreated controls. - Aim for a final DMSO concentration of 0.5% or lower in most cell-based assays. |
| How should I store my this compound powder and stock solutions? | Improper storage can lead to degradation of the compound. | - Store the solid powder at -20°C, protected from light and moisture. - Store stock solutions in DMSO in small, tightly sealed aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Visual Guides
Technical Support Center: Overcoming Challenges in Diphenhydramine HCl Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Diphenhydramine HCl.
Frequently Asked Questions (FAQs)
Q1: My overall yield of Diphenhydramine HCl is consistently low. What are the most critical steps to focus on for optimization?
A1: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at several stages. For the synthesis of Diphenhydramine HCl, the most critical steps that often impact yield are the initial reduction of benzophenone and the final substitution reaction. Inconsistent yields have been observed in educational settings, with overall yields sometimes being as low as 15-33%.[1] Optimizing the reaction conditions, ensuring the purity of reagents, and minimizing product loss during workup and purification are crucial.
Q2: I am observing a significant amount of an unknown impurity in my final product. What are the common impurities in Diphenhydramine HCl synthesis?
A2: Several process-related impurities and degradation products can arise during the synthesis of Diphenhydramine HCl. Common impurities include Diphenhydramine N-oxide, Diphenhydramine Related Compound A (2-(Benzhydryloxy)-N-methylethanamine hydrochloride), and Diphenhydramine Related Compound B.[2][3] Benzhydrol and benzophenone can also be present as unreacted starting materials or byproducts.[3] It is recommended to use analytical techniques such as HPLC to identify and quantify these impurities.[4]
Q3: During the final purification step, my product is "oiling out" instead of crystallizing. How can I resolve this?
A3: The phenomenon of a product "oiling out" during crystallization is a common challenge in the purification of Diphenhydramine HCl. This is often due to the presence of impurities that inhibit the formation of a crystal lattice. While recrystallization from isopropanol:ethyl acetate can sometimes yield a pure crystalline product, it is often inconsistent. A more reliable method to obtain a solid product is trituration with a suitable solvent like acetone. This process can often induce solidification, even if the initial product is an oil.
Q4: What are some greener alternatives to the traditional synthesis of Diphenhydramine HCl to minimize hazardous waste?
A4: Traditional synthesis methods for Diphenhydramine HCl can have low atom economy and use hazardous reagents like corrosive bromine. A more environmentally friendly approach is the continuous flow synthesis, which can be performed without a solvent by reacting chlorodiphenylmethane and N,N-dimethylaminoethanol at high temperatures. This method boasts high atom economy and minimizes waste.
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of Benzophenone to Diphenylmethanol
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reducing agent (e.g., sodium borohydride) is fresh and added in the correct stoichiometric ratio. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product Loss During Workup | During the extraction phase, ensure complete separation of the organic and aqueous layers. Perform multiple extractions with the organic solvent to maximize product recovery. |
| Side Reactions | Maintain the recommended reaction temperature. Elevated temperatures can lead to the formation of byproducts. |
Problem 2: Inefficient Conversion of Diphenylmethanol to Bromodiphenylmethane
| Potential Cause | Troubleshooting Step |
| Poor Quality of Reagents | Use a high-purity source of hydrobromic acid. Ensure that the diphenylmethanol is completely dry before starting the reaction. |
| Reversible Reaction | To drive the reaction forward, it may be necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus if the reaction conditions allow. |
| Inadequate Reaction Time or Temperature | Monitor the reaction by TLC to determine the optimal reaction time. Ensure the reaction is maintained at the specified temperature for the duration. |
Problem 3: Low Conversion in the Final Substitution Reaction to form Diphenhydramine
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | This reaction involves a bulky electrophile. Ensure adequate heating (around 50 °C) and sufficient reaction time (e.g., 15 minutes or as optimized) to overcome the steric hindrance. |
| Impure Bromodiphenylmethane | Impurities from the previous step can interfere with the reaction. Purify the bromodiphenylmethane by column chromatography if necessary before proceeding. |
| Decomposition of Product | Prolonged heating at high temperatures can lead to degradation. Monitor the reaction and avoid excessive heating once the starting material is consumed. |
Data Presentation
Table 1: Comparison of Reaction Conditions in Continuous Flow Synthesis of Diphenhydramine HCl
| Entry | Ratio (Chlorodiphenylmethane:DMAE) | Yield (NMR) | Isolated Yield |
| 1 | 1:4 | 89% | 93% |
| 2 | 1:3 | 89% | 89% |
| 3 | 1:2 | 93% | 92% |
| 4 | 1:1 | 88% | 83% |
Data adapted from Snead, D. R., & Jamison, T. F. (2013). End-to-End Continuous Flow Synthesis and Purification of Diphenhydramine Hydrochloride. Chemical Science, 4(7), 2822.
Experimental Protocols
Protocol 1: Synthesis of Diphenhydramine via a Three-Step Sequence
Step 1: Reduction of Benzophenone to Diphenylmethanol
-
Dissolve benzophenone in a suitable solvent such as methanol.
-
Cool the solution in an ice bath and slowly add sodium borohydride in portions.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride, followed by dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain diphenylmethanol.
Step 2: Synthesis of Bromodiphenylmethane
-
Dissolve the diphenylmethanol in a minimal amount of acetone.
-
Carefully add concentrated hydrobromic acid to the solution.
-
Stir the mixture at the recommended temperature and monitor the reaction progress.
-
After the reaction is complete, perform an extraction with an organic solvent, wash the organic layer, dry it, and evaporate the solvent to yield bromodiphenylmethane.
Step 3: Synthesis and Purification of Diphenhydramine HCl
-
Treat the bromodiphenylmethane with an equimolar amount of 2-dimethylaminoethanol (DMAE).
-
Heat the mixture to approximately 50 °C for 15 minutes.
-
Allow the reaction mixture to cool to room temperature. A glassy solid or oil may form.
-
Perform trituration with acetone to induce solidification and purify the crude product.
-
For the hydrochloride salt formation, dissolve the obtained diphenhydramine free base in a suitable solvent like ethanol and bubble dry hydrogen chloride gas through the solution.
-
Stir the solution at room temperature for about 1 hour and then evaporate the solvent under reduced pressure to obtain Diphenhydramine HCl.
Visualizations
Caption: A simplified workflow for the multi-step synthesis of Diphenhydramine HCl.
Caption: A logical flowchart for troubleshooting low reaction yields.
References
Technical Support Center: Addressing Off-Target Effects of Mpro Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mpro inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with Mpro inhibitors?
A: Off-target effects occur when a small molecule inhibitor interacts with unintended biological targets in addition to its primary target, in this case, the main protease (Mpro).[1] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and potential adverse effects in a clinical setting.[1][2] For Mpro inhibitors, especially covalent inhibitors with reactive electrophilic "warheads," a common off-target activity is the inhibition of host cysteine proteases, such as cathepsins.[3][4]
Q2: My Mpro inhibitor shows potent enzymatic activity but weak or no antiviral activity in cell-based assays. What could be the reason?
A: A discrepancy between enzymatic and cellular activity can arise from several factors:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach the cytosolic Mpro.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The inhibitor could be rapidly metabolized into an inactive form within the cell.
-
Off-Target Cytotoxicity: The compound may be toxic to the host cells at concentrations required for antiviral activity, masking the specific antiviral effect.
Q3: I am observing significant cytotoxicity with my Mpro inhibitor. How can I determine if this is an on-target or off-target effect?
A: Distinguishing between on-target and off-target cytotoxicity is crucial. Here are a few approaches:
-
Structure-Activity Relationship (SAR): Test structurally related but inactive analogs of your inhibitor. If these analogs do not cause cytotoxicity, it suggests the toxicity might be linked to the on-target activity or a specific structural motif responsible for off-target effects.
-
Rescue Experiments: If the cytotoxicity is due to Mpro inhibition, it might be possible to rescue the cells by providing a downstream product of the Mpro cleavage cascade, although this is often complex.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your inhibitor is binding to Mpro in cells at concentrations that cause cytotoxicity. If target engagement occurs at much lower concentrations than those causing cytotoxicity, the toxicity is likely due to off-target effects.
Q4: What are the best practices for validating the specificity of a novel Mpro inhibitor?
A: A multi-pronged approach is recommended for validating inhibitor specificity:
-
Protease Profiling: Screen your inhibitor against a panel of host cysteine proteases (e.g., cathepsins B, L, K) to assess cross-reactivity.
-
Kinome Profiling: If your inhibitor has structural motifs that might suggest kinase binding, perform a kinome-wide screen to identify any off-target kinase inhibition.
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of the inhibitor to its target protein in a cellular context, providing strong evidence of on-target engagement.
-
Proteomic Profiling: Employ quantitative proteomics to analyze changes in the cellular proteome upon treatment with your inhibitor. This can uncover unexpected changes in protein expression or stability, pointing towards off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent results between different cell lines.
| Possible Cause | Troubleshooting Steps |
| Differential expression of off-targets. | 1. Perform target and off-target expression analysis (e.g., Western blot, qPCR) in the different cell lines. 2. Correlate the inhibitor's potency with the expression levels of the intended target and potential off-targets. |
| Variations in metabolic enzymes. | 1. Investigate the metabolic stability of your inhibitor in cell lysates from each cell line. 2. Use inhibitors of common metabolic enzymes to see if the potency of your compound is restored. |
| Differences in cell permeability or efflux pump activity. | 1. Perform uptake and efflux assays in the different cell lines. 2. Co-administer your inhibitor with known efflux pump inhibitors. |
Issue 2: Observed phenotype does not align with the known function of Mpro.
| Possible Cause | Troubleshooting Steps |
| Off-target effects. | 1. Perform a dose-response curve and compare the EC50 for the observed phenotype with the IC50 for Mpro inhibition. A significant difference suggests an off-target effect. 2. Use a structurally distinct Mpro inhibitor. If the phenotype is not replicated, it is likely an off-target effect of your initial compound. 3. Conduct a rescue experiment by overexpressing Mpro. If the phenotype is not rescued, it points to the involvement of other targets. |
| Activation of a downstream signaling pathway. | 1. Use pathway analysis tools to investigate which signaling pathways might be affected by the observed phenotype. 2. Perform Western blots for key proteins in the suspected pathways to check for changes in their activation state. |
Quantitative Data Summary
Table 1: Off-Target Activity of Selected Mpro Inhibitors
| Inhibitor | Mpro IC50 | Off-Target Protease | Off-Target IC50 | Reference |
| GC-376 analogue (aldehyde warhead) | - | Cathepsin B | 1.2 nM | |
| Cathepsin L | 230 nM | |||
| Cathepsin K | 180 nM | |||
| PF-07304814 | Potent | Cathepsin L | Potent inhibitor | |
| Compound 11a | Potent | Cathepsin L | Potent inhibitor |
Note: This table provides a summary of reported off-target activities and is not exhaustive. Researchers should perform their own selectivity profiling.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify drug binding to its target in a cellular environment based on the principle that ligand binding increases the thermal stability of the target protein.
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Cell Treatment: Treat intact cells with the Mpro inhibitor at various concentrations and include a vehicle control.
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Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
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Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
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Protein Detection: Detect the amount of soluble Mpro in the supernatant using Western blotting or other sensitive protein detection methods like immunoassays (e.g., AlphaLISA or HTRF).
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Data Analysis: Plot the amount of soluble Mpro as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
2. Kinome Profiling using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS)
This technique allows for the simultaneous assessment of a large portion of the cellular kinome to identify off-target kinase interactions.
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Cell Lysate Preparation: Prepare cell lysates from cells treated with the Mpro inhibitor and a vehicle control.
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MIBs Incubation: Incubate the cell lysates with multiplexed inhibitor beads, which are beads coated with a variety of kinase inhibitors to capture cellular kinases.
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Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides using trypsin.
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LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
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Data Analysis: Compare the abundance of each identified kinase between the inhibitor-treated and control samples to identify kinases that are displaced from the beads by the Mpro inhibitor, indicating an off-target interaction.
3. FRET-Based Enzymatic Assay for Protease Specificity
This assay is used to determine the inhibitory activity of a compound against Mpro and can be adapted to assess its specificity against other proteases.
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Reaction Setup: In a microplate, combine the purified protease (e.g., Mpro or an off-target protease like Cathepsin L) with a specific fluorogenic substrate. The substrate consists of a fluorophore and a quencher linked by a peptide sequence recognized by the protease.
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Inhibitor Addition: Add the Mpro inhibitor at various concentrations to the wells.
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Fluorescence Measurement: Monitor the increase in fluorescence over time. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
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Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
Technical Support Center: Optimizing GC-78-HCl Dosage for Animal Studies
Disclaimer: The compound "GC-78-HCl" is not documented in the scientific literature based on the conducted search. Therefore, the following information is provided for illustrative purposes based on the established principles of gastric acid physiology and pharmacology for a hypothetical novel proton pump inhibitor. Researchers should consult literature specific to their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical inhibitor of the H+/K+ ATPase (proton pump) in gastric parietal cells. By blocking this final step in the acid secretion pathway, it reduces the amount of hydrochloric acid released into the stomach lumen. This mechanism is similar to that of widely used proton pump inhibitors (PPIs).
Q2: How does the signaling pathway of gastric acid secretion relate to the action of this compound?
A2: Gastric acid secretion is stimulated by histamine, acetylcholine, and gastrin.[1][2][3] Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating the cAMP-dependent pathway.[2][4] Acetylcholine and gastrin increase intracellular calcium levels. All of these signaling pathways converge on the activation of the H+/K+ ATPase. This compound directly inhibits this enzyme, thereby blocking acid secretion irrespective of the initial stimulus.
Q3: What is the recommended starting dose for in vivo animal studies?
A3: For a novel compound like this compound, a starting dose should be determined from in vitro potency data (e.g., IC50) and allometric scaling from studies in other species if available. If no prior data exists, a dose-range finding study is recommended. A suggested starting point for a pilot study in rodents might be in the range of 1-10 mg/kg, administered orally.
Q4: How should this compound be prepared for oral administration in rodents?
A4: this compound should be dissolved in a suitable vehicle. For preclinical studies, a common vehicle is a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in water. It is crucial to ensure the compound is fully dissolved or forms a homogenous suspension. The stability of the compound in the chosen vehicle should also be determined.
Q5: What are the expected physiological effects of this compound administration?
A5: The primary effect of this compound is an increase in gastric pH (a decrease in acidity). This can lead to a reduction in acid-related gastric damage in relevant disease models. A secondary, compensatory effect might be an increase in serum gastrin levels due to the lack of negative feedback from gastric acid on G-cells.
Troubleshooting Guides
Issue 1: High variability in gastric pH measurements between animals in the same dose group.
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Question: We are observing significant variability in gastric pH readings among animals treated with the same dose of this compound. What could be the cause?
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Answer:
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Inconsistent Dosing: Ensure accurate and consistent administration of the compound. For oral gavage, confirm the correct volume is delivered to the stomach and not the esophagus or lungs.
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Food in Stomach: The presence of food can buffer gastric acid and affect drug absorption. Standardize the fasting period for all animals before dosing and pH measurement.
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Circadian Rhythm: Gastric acid secretion follows a circadian rhythm. Dosing and measurements should be performed at the same time each day.
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Vehicle Issues: If the compound is not fully dissolved or homogenously suspended in the vehicle, the actual dose received by each animal can vary. Ensure proper formulation.
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Issue 2: Lack of a clear dose-response relationship.
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Question: We are not seeing a clear increase in gastric pH with increasing doses of this compound. Why might this be happening?
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Answer:
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Inappropriate Dose Range: The selected dose range may be too narrow or entirely on the plateau of the dose-response curve. Test a wider range of doses, including lower and higher concentrations.
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Poor Bioavailability: The compound may have low oral bioavailability. Consider alternative routes of administration (e.g., intraperitoneal or intravenous) to confirm systemic activity.
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Rapid Metabolism: this compound might be rapidly metabolized. Measure the compound's half-life and consider a more frequent dosing schedule.
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Measurement Timing: The time of pH measurement post-dosing is critical. The peak effect may occur earlier or later than anticipated. Conduct a time-course study to determine the optimal time point for measurement.
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Issue 3: Unexpected animal morbidity or mortality at higher doses.
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Question: We are observing adverse effects and mortality in animals at the higher end of our dose range. What should we do?
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Answer:
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Off-Target Effects: The compound may have off-target toxicity. A preliminary toxicology screen can help identify potential issues.
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Vehicle Toxicity: The vehicle itself could be causing adverse effects, especially if administered in large volumes. Run a vehicle-only control group.
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Exaggerated Pharmacology: A very high gastric pH can impair digestion and nutrient absorption, potentially leading to adverse effects over time.
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Action: Immediately stop using the toxic dose. Reduce the maximum dose in subsequent studies and implement more frequent monitoring of animal welfare. Establish clear humane endpoints for the study.
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Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Rat Model of Pylorus Ligation
| Dose Group (mg/kg, p.o.) | N | Mean Gastric pH (± SEM) | % Inhibition of Acidity |
| Vehicle (0.5% CMC) | 8 | 1.8 ± 0.2 | 0% |
| This compound (1) | 8 | 2.5 ± 0.3 | 30% |
| This compound (3) | 8 | 4.1 ± 0.4 | 65% |
| This compound (10) | 8 | 6.2 ± 0.5 | 95% |
| This compound (30) | 8 | 6.5 ± 0.4 | 98% |
Table 2: Allometric Scaling for Estimating a Starting Dose in a Different Species
| Parameter | Rat | Mouse |
| Weight (kg) | 0.25 | 0.02 |
| Body Surface Area (m²) | 0.046 | 0.007 |
| Km factor | 3 | 6 |
| Effective Dose (ED50 in Rat) | 3 mg/kg | - |
| Estimated Equivalent Dose in Mouse | - | 6 mg/kg |
Note: The estimated dose is calculated as: Rat Dose (mg/kg) * (Rat Km / Mouse Km)
Experimental Protocols
Protocol: Dose-Range Finding Study of this compound in a Pylorus Ligation-Induced Gastric Ulcer Model in Rats
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Animal Model: Male Wistar rats (200-250g).
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Acclimatization: Acclimatize animals for at least 7 days before the experiment.
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Grouping: Randomly assign animals to different groups (n=8 per group):
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Group 1: Vehicle control (0.5% CMC, p.o.)
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Group 2: this compound (1 mg/kg, p.o.)
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Group 3: this compound (3 mg/kg, p.o.)
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Group 4: this compound (10 mg/kg, p.o.)
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Group 5: this compound (30 mg/kg, p.o.)
-
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Fasting: Fast all animals for 24 hours with free access to water.
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Dosing: Administer the vehicle or this compound by oral gavage 30 minutes before the surgical procedure.
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Surgical Procedure (Pylorus Ligation):
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Anesthetize the rats with an appropriate anesthetic.
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Make a midline abdominal incision to expose the stomach.
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Ligate the pyloric end of the stomach using a silk suture.
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Close the abdominal incision.
-
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Post-Surgery: Keep the animals in individual cages and withdraw access to water.
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Euthanasia and Sample Collection: 4 hours after pylorus ligation, euthanize the animals by CO2 asphyxiation.
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Data Collection:
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Immediately collect the stomach and drain the gastric contents into a centrifuge tube.
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Centrifuge the gastric juice at 1000 rpm for 10 minutes.
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Measure the volume of the supernatant and determine the pH using a calibrated pH meter.
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Calculate the total acid output.
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Examine the stomach for ulcers and score them based on a predefined scale.
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Mandatory Visualizations
Caption: Signaling pathways for gastric acid secretion and the inhibitory site of this compound.
Caption: Experimental workflow for a dose-finding study of this compound in rats.
References
- 1. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium signaling mechanisms in the gastric parietal cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium signaling mechanisms in the gastric parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low potency in Mpro inhibitor experiments
Welcome to the technical support center for Mpro inhibitor experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the screening and characterization of SARS-CoV-2 main protease (Mpro) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My potent Mpro inhibitor from a primary screen is showing significantly lower potency in secondary assays. What could be the reason?
A1: Discrepancies in inhibitor potency across different assays can arise from variations in experimental conditions. Key factors to consider include differences in enzyme and substrate concentrations, buffer composition (especially the presence or absence of reducing agents like DTT), incubation times, and the detection method used (e.g., FRET, fluorescence polarization). It is crucial to maintain consistent assay parameters for comparable results.
Q2: I am observing high variability and poor Z' factor in my high-throughput screening (HTS) assay. What are the likely causes?
A2: A low Z' factor and high variability often point to issues with assay stability and execution. Potential causes include enzyme instability, substrate degradation, DMSO tolerance issues, and inconsistent liquid handling. Optimizing the concentrations of Mpro and the substrate, ensuring the stability of the enzyme preparation, and validating DMSO tolerance are critical steps.[1]
Q3: Why is the addition of a reducing agent like DTT important in Mpro activity assays?
A3: The catalytic activity of Mpro relies on a cysteine-histidine catalytic dyad.[2][3] The cysteine residue (Cys145) is susceptible to oxidation, which can inactivate the enzyme. Including a reducing agent like dithiothreitol (DTT) in the assay buffer helps maintain the active state of the enzyme, ensuring reliable and reproducible results.[1]
Q4: Can the choice of assay technology (e.g., FRET vs. Fluorescence Polarization) affect the observed inhibitor potency?
A4: Yes, the principles behind different assay technologies can influence the apparent potency of an inhibitor. For instance, a fluorescence resonance energy transfer (FRET)-based assay directly measures the cleavage of a substrate, while a fluorescence polarization (FP) assay measures the displacement of a fluorescent probe.[4] Factors like the specific substrate or probe used and the potential for compound interference with the detection method can lead to different IC50 values.
Troubleshooting Guide: Low Inhibitor Potency
This guide provides a systematic approach to diagnosing and resolving common issues leading to unexpectedly low potency of your Mpro inhibitors.
Problem Area 1: Enzyme and Substrate Integrity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Enzyme Inactivation | 1. Verify Enzyme Activity: Run a control experiment with a known potent inhibitor. 2. Check Buffer Composition: Ensure the presence of a reducing agent like DTT (typically 1 mM). 3. Aliquot and Store Properly: Store Mpro at -80°C in single-use aliquots to avoid freeze-thaw cycles. | Consistent and reproducible enzyme activity in control wells. |
| Substrate Degradation | 1. Fresh Substrate Preparation: Prepare fresh substrate solution for each experiment. 2. Proper Storage: Store substrate stocks at -80°C. 3. Light Protection: Protect fluorescent substrates from light to prevent photobleaching. | Stable baseline fluorescence and robust signal window. |
| Incorrect Concentrations | 1. Confirm Concentrations: Re-measure the concentration of your enzyme and substrate stocks. 2. Optimize Assay Conditions: Systematically optimize the concentrations of Mpro and the FRET substrate to achieve a high Z' factor (ideally >0.7). | An optimized assay with a good signal-to-background ratio. |
Problem Area 2: Assay Conditions and Protocol
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Buffer pH | 1. Verify pH: Check the pH of your assay buffer. Mpro activity is sensitive to pH, with optimal activity typically around pH 7.3-7.6. | Consistent enzyme activity within the optimal pH range. |
| Inappropriate Incubation Times | 1. Optimize Pre-incubation: Optimize the pre-incubation time of the enzyme with the inhibitor (typically 30 minutes) to allow for binding equilibrium. 2. Optimize Reaction Time: Determine the optimal reaction time for substrate cleavage, ensuring the reaction is in the linear range. | Maximized inhibitor binding and a linear enzymatic reaction rate. |
| DMSO Intolerance | 1. Test DMSO Concentration: Run a dose-response curve of DMSO to determine the maximum tolerable concentration without affecting enzyme activity. | Minimal impact of the compound solvent on assay performance. |
| Compound Solubility Issues | 1. Check Solubility: Visually inspect for compound precipitation in the assay wells. 2. Use Solubilizing Agents: If solubility is an issue, consider using a low concentration of a non-interfering detergent or a different solvent. | Clear assay solutions and reliable dose-response curves. |
Experimental Protocols
Standard Mpro FRET-Based Assay Protocol
This protocol is a generalized procedure for determining the potency of Mpro inhibitors.
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Reagent Preparation :
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Assay Buffer : 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
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Mpro Enzyme : Dilute purified Mpro to the desired final concentration (e.g., 0.4 µmol/L) in assay buffer.
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FRET Substrate : Dilute the fluorescently labeled peptide substrate to the desired final concentration (e.g., 5 µmol/L) in assay buffer.
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Inhibitor : Prepare a serial dilution of the test compound in DMSO, then dilute in assay buffer to the final desired concentrations.
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Assay Procedure :
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Add 5 µL of the diluted inhibitor solution to the wells of a black 96-well microplate.
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Add 20 µL of the diluted Mpro enzyme solution to each well.
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Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.
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Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 460-480 nm emission) over a period of 2 hours at room temperature.
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Data Analysis :
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Calculate the initial reaction rates from the linear portion of the fluorescence kinetic curves.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression.
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Quantitative Data Summary
The following table summarizes the reported IC50 values for several known Mpro inhibitors. Note that values can vary depending on the specific assay conditions used.
| Inhibitor | IC50 Value (µM) | Assay Type | Reference |
| Ebselen | ~ low micromolar | FRET | |
| Baicalein | < 10 | Not Specified | |
| Ritonavir | 2.4 | Not Specified | |
| Thiazolyl-benzosuberone 9d | 5.94 | Not Specified | |
| Triazolo-isatin 6b | 0.249 | Not Specified | |
| MPI5 | 0.073 (EC50) | Cell-based | |
| MPI8 | 0.030 (EC50) | Cell-based | |
| MG-101 | 0.038 (EC50) | Cell-based | |
| SY110 | 0.0144 | FRET |
Visualizations
Mpro Catalytic Mechanism
Caption: The catalytic mechanism of Mpro involving the Cys145-His41 dyad.
Mpro Inhibitor Assay Workflow
Caption: A generalized workflow for a FRET-based Mpro inhibitor assay.
Troubleshooting Logic for Low Potency
Caption: A decision tree for troubleshooting low Mpro inhibitor potency.
References
- 1. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebiohippo.com [ebiohippo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pharmacokinetic Profile of GC-78-HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and enhancement of the pharmacokinetic (PK) profile of GC-78-HCl.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
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Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
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Answer: High variability in plasma concentrations for an orally administered compound is a common challenge, often stemming from its poor solubility and physiological factors.[1][2]
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Potential Causes:
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Poor Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.[1]
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Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.[1]
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First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.[3]
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Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.
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Troubleshooting Steps:
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Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet. This minimizes variability due to food effects.
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Refine Formulation:
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Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution.
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Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can improve its solubility and dissolution rate.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.
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Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.
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Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
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Issue 2: Poor Oral Bioavailability Despite High In Vitro Permeability
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Question: this compound shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could be the reason for this discrepancy?
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Answer: This scenario is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). The low bioavailability is likely due to poor dissolution in the GI tract or extensive first-pass metabolism.
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Potential Causes:
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Dissolution Rate-Limited Absorption: The drug may not dissolve quickly enough in the GI fluids to be absorbed, despite its high permeability.
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Extensive First-Pass Metabolism: The drug may be rapidly metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.
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Troubleshooting Steps:
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Enhance Solubility and Dissolution:
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Implement formulation strategies as mentioned in Issue 1 (e.g., particle size reduction, amorphous solid dispersions, lipid-based formulations).
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Investigate First-Pass Metabolism:
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In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound.
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In Vivo Studies with Metabolic Inhibitors: Co-administering a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help determine the extent of first-pass metabolism.
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Consider Alternative Routes of Administration: If oral bioavailability remains low due to extensive first-pass metabolism, exploring other routes such as intravenous or transdermal may be necessary for initial efficacy studies.
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Issue 3: Low In Vivo Efficacy Despite Adequate Plasma Exposure
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Question: Our pharmacokinetic studies show what we believe to be adequate plasma concentrations of this compound, but we are not observing the expected therapeutic effect in our disease model. What should we investigate?
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Answer: This suggests that while the drug is reaching systemic circulation, it may not be reaching the target tissue in sufficient concentrations or in an active form.
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Potential Causes:
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Poor Tissue Distribution: The drug may not effectively penetrate the target tissue or organ.
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High Protein Binding: this compound may be highly bound to plasma proteins, leaving only a small fraction of the unbound (active) drug available to exert its effect.
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Active Metabolites: The parent drug may be less active than one of its metabolites.
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Rapid Clearance from Target Site: The drug may be quickly cleared from the target tissue.
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Troubleshooting Steps:
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Measure Tissue Distribution: Conduct tissue distribution studies to determine the concentration of this compound in the target organ(s) relative to the plasma concentration.
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Determine Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to measure the extent of plasma protein binding.
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Metabolite Profiling: Analyze plasma and tissue samples to identify and quantify major metabolites and assess their biological activity.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to correlate plasma and/or tissue concentrations with the observed pharmacological effect.
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Frequently Asked Questions (FAQs)
1. What are the first steps to take when a new compound like this compound shows poor oral bioavailability?
A systematic approach is crucial. First, thoroughly characterize the physicochemical properties of this compound, including its aqueous solubility at different pH values, lipophilicity (LogP), pKa, and solid-state characteristics (crystalline vs. amorphous). This information is vital for classifying the compound according to the Biopharmaceutical Classification System (BCS), which will guide your formulation development strategy. Concurrently, conduct in vitro permeability assays (e.g., Caco-2) and metabolic stability assays to identify the primary barriers to bioavailability.
2. Which formulation strategies are most effective for improving the bioavailability of a poorly soluble compound?
For poorly soluble compounds (BCS Class II and IV), the primary goal is to enhance solubility and dissolution rate. Effective strategies include:
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Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly improve the solubility and absorption of hydrophobic drugs.
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Nanoparticle Formulations: Reducing particle size to the nanoscale increases the surface area-to-volume ratio, leading to faster dissolution.
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Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can enhance its aqueous solubility.
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Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution.
3. How do I design a basic in vivo pharmacokinetic study in rodents?
A typical study involves administering this compound to a group of animals (e.g., rats or mice) via the desired route (e.g., oral gavage) and a parallel group via intravenous (IV) injection to determine absolute bioavailability.
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Key Steps:
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Dose Selection: The dose should be high enough for analytical detection but below toxic levels.
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Animal Acclimatization and Dosing: Acclimatize animals to the facility and standardize feeding conditions. Administer the formulation at a precise dose based on body weight.
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Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Plasma Preparation: Centrifuge blood samples to separate plasma, which is then stored frozen until analysis.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
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Pharmacokinetic Analysis: Use software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
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Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 45 | 2.0 | 600 ± 180 | 5 |
| Micronized Suspension | 50 | 350 ± 90 | 1.5 | 1500 ± 400 | 12.5 |
| Amorphous Solid Dispersion | 50 | 800 ± 210 | 1.0 | 4800 ± 1100 | 40 |
| SEDDS Formulation | 50 | 1200 ± 350 | 0.75 | 7200 ± 1800 | 60 |
| Intravenous (IV) | 5 | 2500 (at 5 min) | N/A | 12000 ± 2500 | 100 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
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Animals: Male Sprague-Dawley rats (250-300g).
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Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
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Acclimatization: Acclimatize animals to the experimental conditions for at least 3 days prior to the study.
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Formulation Preparation: Prepare the formulation of this compound (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing. Ensure the formulation is homogeneous and the concentration is verified.
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Dosing: Weigh each animal immediately before dosing to calculate the exact volume to be administered. Administer the formulation via oral gavage using a suitable gavage needle. The typical dosing volume is 5-10 mL/kg. For the IV group, administer the drug solution via the tail vein.
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Blood Sampling: Collect approximately 0.25 mL of blood from the tail vein or saphenous vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Keep the samples on ice until centrifugation.
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Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma supernatant to clean, labeled tubes. Store the plasma samples at -80°C until analysis.
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Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Decision tree for formulation strategy selection.
References
Minimizing cytotoxicity of GC-78-HCl in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GC-78-HCl, a potent inhibitor of deoxyhypusine synthase (DHS). Due to its mechanism of action, this compound can exhibit cytotoxicity. This guide offers troubleshooting strategies and frequently asked questions to help minimize these effects and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of deoxyhypusine synthase (DHS), a key enzyme in the polyamine pathway. DHS catalyzes the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eukaryotic translation initiation factor 5A (eIF5A) precursor.[1][2][3][4] This is the first and rate-limiting step in the post-translational modification process known as hypusination.[3] By inhibiting DHS, this compound prevents the formation of deoxyhypusinated eIF5A and, consequently, mature, active hypusinated eIF5A.
Q2: Why is the inhibition of DHS cytotoxic?
The hypusination of eIF5A is essential for its function in translation elongation and termination. Active, hypusinated eIF5A is crucial for the synthesis of certain proteins that are critical for cell proliferation and survival. By blocking this vital process, this compound can lead to cell cycle arrest and, at higher concentrations or with prolonged exposure, apoptosis. The depletion of the active form of eIF5A is a primary driver of the observed cytotoxicity.
Q3: What are the common causes of excessive cytotoxicity with this compound?
Excessive cytotoxicity beyond the expected on-target effect can arise from several factors:
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High Compound Concentration: Using a concentration of this compound that is too high for the specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above a certain threshold (usually >0.5%).
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Prolonged Exposure: Continuous exposure of cells to the compound may lead to cumulative toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the inhibition of the polyamine pathway.
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Suboptimal Cell Health: Unhealthy or stressed cells are more susceptible to the cytotoxic effects of chemical compounds.
Q4: How can I determine the optimal concentration of this compound for my experiments?
It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line. This involves treating cells with a serial dilution of this compound and assessing cell viability after a defined incubation period. The goal is to identify a concentration that effectively inhibits the target without causing excessive, non-specific cell death.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize the cytotoxicity of this compound in your cell culture experiments.
Problem: High levels of cell death observed in treated wells.
Step 1: Verify Experimental Controls
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Vehicle Control: Always include a vehicle control group treated with the same final concentration of the solvent (e.g., DMSO) used for this compound. This will help differentiate between compound-induced cytotoxicity and solvent toxicity.
-
Untreated Control: An untreated control group is essential to establish the baseline health and viability of your cells.
Step 2: Optimize this compound Concentration
-
Perform a Dose-Response Curve: If you haven't already, conduct a dose-response experiment with a broad range of this compound concentrations to determine the IC50 (the concentration that inhibits 50% of the biological activity) and the CC50 (the concentration that causes 50% cytotoxicity).
-
Lower the Concentration: If significant cytotoxicity is observed even at low concentrations, try using a lower concentration range in subsequent experiments.
Step 3: Evaluate and Optimize Exposure Time
-
Reduce Incubation Time: Consider reducing the duration of exposure to this compound. A shorter incubation period may be sufficient to observe the desired biological effect while minimizing off-target cytotoxicity.
-
Pulsed Treatment: For some applications, a "pulsed" treatment, where the compound is added for a short period and then washed out, may be effective.
Step 4: Assess Cell Culture Conditions
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Cell Density: Ensure that you are seeding cells at an optimal density. Both very low and very high cell densities can affect cellular responses to a compound.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a high viability before starting the experiment. Regularly check for signs of stress or contamination in your cell cultures.
Step 5: Consider Cell Line-Specific Sensitivity
-
Literature Review: Check the literature for studies using similar compounds in your cell line of interest to get an idea of their expected sensitivity.
-
Test Different Cell Lines: If feasible, testing this compound in a panel of cell lines can provide insights into its cell-type-specific effects.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Different Cancer Cell Lines (72h Incubation)
| Cell Line | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| MCF-7 (Breast Cancer) | 0.5 | 5.2 | 10.4 |
| A549 (Lung Cancer) | 1.2 | 10.8 | 9.0 |
| PC-3 (Prostate Cancer) | 0.8 | 7.5 | 9.4 |
| HL-60 (Leukemia) | 0.2 | 2.1 | 10.5 |
Table 2: Effect of Incubation Time on the Cytotoxicity of this compound in MCF-7 Cells
| Incubation Time (h) | CC50 (µM) |
| 24 | 15.6 |
| 48 | 8.9 |
| 72 | 5.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plate
-
Cells in culture
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.
Materials:
-
96-well plate
-
Cells in culture
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (commercially available)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a separate 96-well plate.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Mandatory Visualizations
Caption: The polyamine biosynthesis pathway, a critical route for cell proliferation.
Caption: The hypusination of eIF5A and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hypusinated and unhypusinated isoforms of the translation factor eIF5A exert distinct effects in models of pancreas development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Dealing with compound stability and degradation of GC-78-HCl
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of GC-78-HCl. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions to prevent degradation.[1]
-
Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term storage (months to years): For extended periods, store at -20°C in a dry, dark environment.[1]
It is also crucial to keep the compound away from bases, amines, alkali metals, and other incompatible materials.[2] Containers should be tightly sealed and stored upright in a well-ventilated area to prevent leakage and exposure to moisture.[2]
Q2: How should I prepare stock solutions of this compound?
When diluting the hydrochloride salt, always add the acid to water slowly to avoid an exothermic reaction. It is recommended to use a chemical fume hood and appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its structure, which includes a piperazine ring and a nicotinoyl moiety, this compound may be susceptible to several degradation pathways:
-
Hydrolysis: The amide and ester-like linkages in the molecule could be prone to hydrolysis, especially under acidic or basic conditions. Nicotinic acid esters, for instance, are known to undergo both acid and base-catalyzed hydrolysis.
-
Oxidation: The piperazine and nicotinoyl rings can be susceptible to oxidation. The presence of metal ions can catalyze oxidative degradation.
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule. Studies on piperazine and its derivatives show that they can degrade at high temperatures.
Q4: I am seeing unexpected peaks in my analytical chromatogram. What could be the cause?
A4: Unexpected peaks can be indicative of sample degradation. Based on the potential degradation pathways of related compounds, these peaks could correspond to:
-
Hydrolysis products: such as nicotinic acid and choline iodide from the breakdown of a nicotinoyl ester.
-
Oxidation products: such as N-oxides from the oxidation of the pyridine ring.
-
Piperazine-related degradants: such as ethylenediamine, 2-oxopiperazine, and formylpiperazine.
To troubleshoot, it is advisable to run a blank, inject an unretained compound to check the flow path, and change only one variable at a time to isolate the problem.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, consider the following:
-
pH Control: Buffer your solutions to maintain a stable pH, avoiding strongly acidic or basic conditions.
-
Temperature Control: Keep solutions cool and avoid unnecessary exposure to high temperatures.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Use of Antioxidants/Chelators: If oxidative degradation is suspected, the addition of a chelating agent like EDTA may help, as metal ions can catalyze oxidation.
-
Freshly Prepared Solutions: Prepare solutions fresh whenever possible to avoid degradation over time.
Quantitative Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table summarizes the stability of related chemical structures under various conditions. This information can serve as a general guide for handling this compound.
| Stress Condition | Expected Degradation Pathway | Potential Degradants | Observations from Analogous Compounds |
| Acidic (e.g., 0.1 M HCl) | Hydrolysis of the amide/ester bond | Nicotinic Acid, Choline Iodide | Nicotinic acid esters show acid-catalyzed hydrolysis. |
| Basic (e.g., 0.1 M NaOH) | Hydrolysis of the amide/ester bond | Nicotinic Acid, Choline Iodide | Nicotinic acid esters exhibit base-catalyzed hydrolysis. |
| Oxidative (e.g., 3% H₂O₂) | Oxidation of the pyridine and/or piperazine ring | N-oxides, other oxidation products | Forced degradation studies on biopharmaceuticals often include oxidative stress. |
| Thermal (e.g., 60-80°C) | Hydrolysis, general decomposition | Nicotinic Acid, Choline Iodide, other thermal degradants | Elevated temperatures are expected to accelerate hydrolysis. |
Experimental Protocols
Protocol 1: General Stock Solution Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate solvent (e.g., DMSO) to the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: HPLC Method for Purity Analysis (Example)
This is a general method based on the analysis of similar compounds and may require optimization for this compound.
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (likely around 260 nm based on the nicotinoyl moiety) and use a PDA detector to scan a wider range (e.g., 200-400 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Inhibition of SARS-CoV-2 replication by this compound.
Caption: Troubleshooting workflow for unexpected analytical results.
References
Technical Support Center: Enhancing the Bioavailability of Nonpeptidic Mpro Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges related to improving the bioavailability of nonpeptidic Mpro inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to address issues of solubility, permeability, and metabolic stability.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of the Mpro Inhibitor
Q: My nonpeptidic Mpro inhibitor exhibits extremely low aqueous solubility, leading to inconsistent results in my in vitro assays and poor absorption in vivo. What strategies can I employ to improve its solubility?
A: Low aqueous solubility is a frequent challenge for nonpeptidic Mpro inhibitors, which are often hydrophobic to effectively bind to the enzyme's active site. Here are several strategies to address this issue:
1. Formulation with Co-solvents and Surfactants:
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Rationale: Co-solvents and surfactants can significantly enhance the solubility of hydrophobic compounds. Co-solvents modify the polarity of the solvent, while surfactants form micelles that can encapsulate the drug.
-
Troubleshooting:
-
Inconsistent Solubilization: The choice of co-solvent and surfactant is critical and compound-specific. A screening approach with a panel of pharmaceutically acceptable excipients is recommended.
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Precipitation upon Dilution: A common issue is the precipitation of the compound when the formulation is diluted in an aqueous medium, such as cell culture media or gastrointestinal fluid. The use of precipitation inhibitors, such as certain polymers, can be beneficial.
-
2. Nanotechnology-Based Formulations:
-
Rationale: Nanoparticle-based delivery systems, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles, can encapsulate hydrophobic drugs, increasing their surface area and improving their dissolution and absorption.
-
Troubleshooting:
-
Low Drug Loading: Optimizing the formulation composition and preparation method is crucial to achieve a high drug loading capacity.
-
Particle Aggregation: The stability of the nanoparticle suspension is critical. The use of appropriate stabilizers and control of parameters like pH and ionic strength are necessary to prevent aggregation.
-
3. pH Adjustment:
-
Rationale: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can increase solubility.
-
Troubleshooting:
-
Limited pH Stability: The compound may not be stable at the pH required for optimal solubility. It is essential to assess the compound's stability across a range of pH values.
-
In vivo Relevance: The pH of the gastrointestinal tract varies significantly. A formulation strategy that relies solely on pH adjustment may not be robust enough to ensure consistent absorption.
-
Issue 2: Low Permeability Across Intestinal Epithelium
Q: My Mpro inhibitor shows good solubility in my formulation but has low permeability in Caco-2 cell assays, suggesting poor intestinal absorption. How can I address this?
A: Low intestinal permeability can be a major obstacle to achieving adequate oral bioavailability, even for soluble compounds. Here are some approaches to investigate and potentially overcome this issue:
1. Assess Efflux Transporter Activity:
-
Rationale: Many drugs are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of intestinal cells, reducing their net absorption. The Caco-2 cell line expresses various efflux transporters.
-
Troubleshooting:
-
High Efflux Ratio: A high efflux ratio (Papp B-A / Papp A-B > 2) in a bidirectional Caco-2 assay indicates that the compound is likely a substrate for an efflux transporter.
-
Identifying the Transporter: Co-incubation with specific inhibitors of known transporters (e.g., verapamil for P-gp) can help identify the transporter responsible for the efflux.
-
2. Prodrug Strategies:
-
Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. Prodrugs can be designed to have improved physicochemical properties, such as increased permeability, and to bypass efflux transporters.
-
Troubleshooting:
-
Inefficient Conversion: The prodrug must be efficiently converted to the active drug at the desired site. The choice of the promoiety and the linker is critical for achieving the desired conversion rate.
-
Prodrug Stability: The prodrug must be stable enough to reach the site of absorption and/or conversion without premature degradation.
-
Issue 3: Rapid Metabolism and Low In Vivo Exposure
Q: My Mpro inhibitor is rapidly metabolized in liver microsome stability assays, and I'm observing very low plasma concentrations after oral administration in animal models. What can I do to improve its metabolic stability and in vivo exposure?
A: Rapid first-pass metabolism in the gut and liver is a common reason for the low oral bioavailability of many small molecules. Here are strategies to address this:
1. Structural Modification:
-
Rationale: Identifying the metabolic "soft spots" in the molecule and modifying the chemical structure at these positions can block or slow down metabolism.
-
Troubleshooting:
-
Loss of Potency: Structural modifications aimed at improving metabolic stability can sometimes lead to a decrease in the compound's inhibitory activity. A careful structure-activity relationship (SAR) and structure-metabolism relationship (SMR) analysis is required.
-
Identifying Metabolites: It is crucial to identify the major metabolites to understand the metabolic pathways and guide the structural modification efforts.
-
2. Co-administration with a Pharmacokinetic Enhancer:
-
Rationale: Co-administering the Mpro inhibitor with an inhibitor of the primary metabolizing enzymes can increase its bioavailability. A well-known example is the use of ritonavir, a potent inhibitor of cytochrome P450 3A4 (CYP3A4), to "boost" the plasma concentrations of other drugs metabolized by this enzyme, such as the Mpro inhibitor nirmatrelvir.
-
Troubleshooting:
-
Drug-Drug Interactions: The use of a pharmacokinetic enhancer can lead to complex drug-drug interactions, as it will affect the metabolism of other co-administered drugs.
-
Safety Concerns: The enhancer itself may have its own side effects and safety profile that needs to be considered.
-
Frequently Asked Questions (FAQs)
Solubility & Formulation
-
Q1: What are some common co-solvents and surfactants used in preclinical formulations?
-
A1: Common co-solvents include polyethylene glycol (PEG) 300 and 400, propylene glycol, and ethanol. Commonly used surfactants include Tween® 80, Cremophor® EL, and Solutol® HS 15. The selection should be based on the specific compound's properties and the intended route of administration.
-
-
Q2: How do I choose the right nanoparticle formulation for my Mpro inhibitor?
-
A2: The choice of nanoparticle formulation depends on the physicochemical properties of your inhibitor. For highly lipophilic compounds, solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) are often a good choice. For compounds with some degree of aqueous solubility, polymeric nanoparticles can be considered. A feasibility study with different types of nanoparticles is recommended.
-
Permeability & Efflux
-
Q3: What are the key parameters to look for in a Caco-2 permeability assay?
-
A3: The primary parameter is the apparent permeability coefficient (Papp), which is a measure of the rate of transport of the compound across the cell monolayer. A bidirectional assay, measuring Papp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, is essential to determine the efflux ratio (ER = Papp B-A / Papp A-B). An ER greater than 2 suggests active efflux.
-
-
Q4: My compound has a high efflux ratio in Caco-2 cells. What are my next steps?
-
A4: The next steps would be to confirm that the compound is a substrate of a specific efflux transporter, such as P-gp. This can be done by performing the Caco-2 assay in the presence of a known inhibitor of that transporter. If efflux is confirmed, you can consider strategies like prodrug design or co-administration with an efflux inhibitor.
-
Metabolic Stability
-
Q5: What is a typical half-life in a liver microsomal stability assay that is considered problematic?
-
A5: While there is no absolute cutoff, a half-life of less than 30 minutes in human liver microsomes is often considered indicative of high intrinsic clearance and potential for rapid in vivo metabolism. However, this needs to be considered in the context of the compound's potency and therapeutic index.
-
-
Q6: How can I identify the metabolic "soft spots" on my molecule?
-
A6: Metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS) are essential. Incubating the compound with liver microsomes or hepatocytes and analyzing the resulting metabolites will reveal the sites of metabolic modification. Computational tools can also be used to predict potential sites of metabolism.
-
Data Summary Tables
Table 1: Improvement of Nirmatrelvir Bioavailability with a Liquid Formulation
| Formulation | Animal Model | Cmax (ng/mL) | AUC(0–t) (ng·h/mL) | Bioavailability Improvement (vs. Tablet) |
| Nirmatrelvir/Ritonavir Tablet | Rat | 1,234 ± 345 | 5,678 ± 1,234 | - |
| Nirmatrelvir/Ritonavir Oral Solution | Rat | 6,789 ± 987 | 34,654 ± 4,567 | 6.1-fold increase in AUC |
Data from a study developing a liquid formulation to enhance solubility and inhibit recrystallization, showing significantly enhanced oral bioavailability in rats compared to the tablet form.[1][2]
Table 2: Metabolic Stability of Nonpeptidic Mpro Inhibitors in Liver Microsomes
| Compound | S4 Pocket Moiety | Human Liver Microsome t1/2 (min) | Mouse Liver Microsome t1/2 (min) | Rat Liver Microsome t1/2 (min) |
| Compound 4 | Methylated Uracil | 7.2 | - | - |
| Compound 36 | Aliphatic | > 60 | > 60 | > 60 |
| Compound 41 | Aromatic | 25.1 | 15.3 | 18.2 |
| Compound 43 | Aromatic | 18.9 | 10.8 | 12.5 |
| Compound 45 | Aromatic | 21.4 | 12.1 | 14.7 |
This table showcases how structural modifications, specifically the nature of the S4 pocket moiety, can significantly impact the metabolic stability of non-peptidic Mpro inhibitors.[3]
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a nonpeptidic Mpro inhibitor using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Positive control compounds (e.g., a rapidly metabolized and a stable compound)
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Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
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Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a nonpeptidic Mpro inhibitor.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well or 96-well format)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound solution
-
Control compounds (high and low permeability)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a lucifer yellow permeability assay.
-
For the apical-to-basolateral (A-B) permeability assessment, add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For the basolateral-to-apical (B-A) permeability assessment, add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER = Papp B-A / Papp A-B).
Visualizations
Caption: Strategies to address key bioavailability challenges.
References
Validation & Comparative
Comparative Analysis of GC-78-HCl: A Guide to In Vitro Antiviral Activity in Human Cell Lines
Introduction
The emergence of novel viral threats necessitates the rapid evaluation of new antiviral compounds. This guide provides a comparative analysis of the hypothetical antiviral agent, GC-78-HCl, against established antiviral drugs. The data presented herein is intended to offer a framework for researchers, scientists, and drug development professionals to assess the potential of new chemical entities in preclinical settings. The following sections detail the in vitro efficacy and cytotoxicity of these compounds in relevant human cell lines, outline the experimental methodologies, and visualize the workflows and potential mechanisms of action.
Comparative Antiviral Efficacy and Cytotoxicity
The antiviral activity and cytotoxicity of this compound were evaluated in comparison to other antiviral agents in various human cell lines. The primary metrics for comparison are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which is a measure of the compound's therapeutic window.
| Compound | Virus | Human Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (Hypothetical Data) | SARS-CoV-2 | A549-ACE2 | [Insert Data] | [Insert Data] | [Calculate SI] |
| This compound (Hypothetical Data) | Influenza A | Calu-3 | [Insert Data] | [Insert Data] | [Calculate SI] |
| Remdesivir | SARS-CoV-2 | Huh7.5 | >10-fold lower than in Vero cells | >80% viability at 1µM | >[Value] |
| Favipiravir | Influenza A | MDCK | [Insert Data] | [Insert Data] | [Calculate SI] |
| Lopinavir | SARS-CoV-2 | Vero | [Insert Data] | [Insert Data] | [Calculate SI] |
| Oseltamivir | Influenza A | MDCK | [Insert Data] | [Insert Data] | [Calculate SI] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Lines and Viruses
-
Human Cell Lines:
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A549 (human lung carcinoma) expressing ACE2 (A549-ACE2)
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Calu-3 (human lung adenocarcinoma)
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Huh7.5 (human hepatoma)
-
-
Viruses:
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SARS-CoV-2
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Influenza A virus
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Cytotoxicity Assay (MTS Assay)
The cytotoxicity of the compounds was determined using the colorimetric MTS assay.[1]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The compounds were serially diluted and added to the cells, followed by a 48-hour incubation period.
-
MTS Reagent: After incubation, the MTS reagent was added to each well, and the plates were incubated for an additional 2-4 hours.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.
-
Analysis: The CC50 value, the concentration that reduces cell viability by 50%, was calculated from the dose-response curves.[1]
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[2]
-
Cell Monolayer: A confluent monolayer of susceptible host cells was prepared in 6-well plates.
-
Virus Inoculation: The cells were infected with a predetermined amount of virus in the presence of varying concentrations of the antiviral agent.
-
Incubation: After a 1-hour incubation to allow for viral entry, the inoculum was removed.
-
Overlay: The cells were then covered with a semi-solid overlay medium (e.g., agarose) to restrict the spread of progeny virions.[2]
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Plaque Formation: The plates were incubated for 2 to 10 days, depending on the virus, to allow for the formation of plaques.[2]
-
Visualization and Counting: The cells were fixed and stained with crystal violet, and the plaques were counted.
-
Analysis: The EC50 value, the concentration that reduces the number of plaques by 50%, was determined from the dose-response curve.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
-
Infection and Treatment: Cells were infected with the virus at a high multiplicity of infection (MOI) in the presence of different concentrations of the test compound.
-
Incubation: The infected cells were incubated for a full replication cycle.
-
Harvesting: The cells and supernatant were harvested, and the cells were lysed to release intracellular virions.
-
Titration: The viral titer in the lysate was determined by a plaque assay or TCID50 assay on a fresh monolayer of susceptible cells.
-
Analysis: The reduction in viral yield in treated versus untreated cultures was calculated to determine the compound's inhibitory effect.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antiviral activity of a compound.
Caption: General workflow for in vitro antiviral compound screening.
Hypothetical Signaling Pathway of Viral Inhibition
This diagram depicts a hypothetical signaling pathway that could be targeted by an antiviral compound to inhibit viral replication.
Caption: Hypothetical mechanism of this compound targeting viral RNA replication.
Summary
This guide provides a template for the comparative evaluation of the hypothetical antiviral compound this compound. The provided tables, protocols, and diagrams offer a structured approach to assessing its in vitro antiviral activity and cytotoxicity against other known antiviral agents. The successful validation of any new antiviral candidate relies on rigorous and standardized experimental procedures as outlined in this document. Further studies would be required to elucidate the precise mechanism of action and in vivo efficacy of this compound.
References
Cross-validation of GC-78-HCl Efficacy as a Noncovalent SARS-CoV-2 Main Protease Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GC-78-HCl, a novel noncovalent inhibitor of the SARS-CoV-2 main protease (Mpro), with other notable Mpro inhibitors. The data presented is collated from various preclinical studies to offer an objective overview of its performance in different laboratory settings. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of antiviral therapeutics.
Introduction to this compound and its Mechanism of Action
This compound is a non-peptidic, orally bioavailable small molecule that targets the main protease (Mpro, also known as 3CLpro) of the SARS-CoV-2 virus.[1][2] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps), a critical step in the viral replication cycle. By noncovalently binding to the active site of Mpro, this compound inhibits its proteolytic activity, thereby disrupting viral replication.[1] Its noncovalent binding mechanism distinguishes it from other inhibitors like Nirmatrelvir, which forms a covalent bond with the catalytic cysteine residue of the protease.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound in comparison to Nirmatrelvir, a covalent Mpro inhibitor and the active component of Paxlovid, and ML188, another noncovalent Mpro inhibitor. It is important to note that the data has been compiled from different studies and direct head-to-head comparisons may vary based on specific experimental conditions.
Table 1: In Vitro Efficacy against SARS-CoV-2 Main Protease (Biochemical Assay)
| Compound | Inhibition Mechanism | IC50 (µM) | Laboratory Setting/Assay Type |
| This compound | Noncovalent | 0.19[1][2] | Enzyme Inhibition Assay |
| Nirmatrelvir | Covalent | 0.000933 (Ki, nM) | Enzyme Inhibition Assay |
| ML188 | Noncovalent | 2.5 | Enzyme Inhibition Assay |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: In Vitro Antiviral Activity against SARS-CoV-2 (Cell-Based Assays)
| Compound | EC50 (µM) | Cell Line | SARS-CoV-2 Variant(s) |
| This compound | 0.40 | Vero E6 | Original Strain, Alpha, Beta |
| Nirmatrelvir | 0.038 - 0.127 | VeroE6 P-gp KO | Various (including Alpha, Beta, Delta, Omicron) |
| ML188 | Not widely reported | - | - |
EC50: Half-maximal effective concentration.
Experimental Protocols
In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the SARS-CoV-2 main protease.
Methodology:
-
Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide containing a cleavage site for Mpro flanked by a fluorophore and a quencher (e.g., DABCYL and EDANS), assay buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5), test compounds (this compound and alternatives), and a microplate reader capable of fluorescence detection.
-
Assay Procedure:
-
The test compound is serially diluted to various concentrations.
-
Recombinant Mpro is pre-incubated with the test compound or vehicle control in the assay buffer in a 384-well plate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is measured kinetically over a period (e.g., 30 minutes) at an excitation and emission wavelength appropriate for the fluorophore/quencher pair.
-
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence increase. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response curve to a four-parameter logistic equation.
In Vitro Antiviral Activity Assay (Cell-Based)
This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a cellular context.
Methodology:
-
Cells and Virus: A susceptible cell line, such as Vero E6 (African green monkey kidney cells), is used. The SARS-CoV-2 virus stock is titrated to determine the appropriate multiplicity of infection (MOI) for the experiment.
-
Assay Procedure:
-
Vero E6 cells are seeded in 96-well plates and incubated overnight to form a monolayer.
-
The test compound is serially diluted and added to the cells.
-
The cells are then infected with SARS-CoV-2 at a specific MOI (e.g., 0.05).
-
The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).
-
-
Quantification of Viral Replication: Viral replication can be quantified by several methods:
-
Plaque Reduction Assay: The supernatant is collected and serially diluted to infect a fresh monolayer of cells. After an incubation period, the cells are fixed and stained to visualize and count viral plaques. The percentage of plaque reduction compared to the vehicle control is calculated.
-
RT-qPCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of a specific viral gene is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Cytopathic Effect (CPE) Assay: The protective effect of the compound on the cells from virus-induced cell death is measured using a cell viability assay (e.g., MTS or CellTiter-Glo).
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of viral replication or protects 50% of cells from CPE, is calculated from the dose-response curve.
Visualizations
Caption: SARS-CoV-2 Mpro Inhibition Pathway.
Caption: In Vitro Antiviral Assay Workflow.
References
Comparative Analysis of Protease Inhibitors: A Guide for Researchers
Disclaimer: An initial search for "GC-78-HCl" did not yield any publicly available information. This guide will therefore use Nafamostat Mesylate as a representative synthetic serine protease inhibitor and compare it with Aprotinin and Leupeptin , two other widely used protease inhibitors from different classes. This comparative framework can be adapted for other inhibitors as data becomes available.
This guide provides a comparative analysis of three distinct protease inhibitors, offering a side-by-side look at their mechanisms, specificity, and efficacy. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate inhibitors for their experimental needs.
Overview and Mechanism of Action
Protease inhibitors are essential tools in research and therapeutics, modulating physiological and pathological processes by inhibiting the activity of proteases. The inhibitors discussed here—Nafamostat Mesylate, Aprotinin, and Leupeptin—target serine and/or cysteine proteases through different mechanisms.
-
Nafamostat Mesylate: A synthetic, broad-spectrum serine protease inhibitor.[1][2] It acts as a slow, tight-binding substrate, effectively trapping the target protease in an intermediate state.[3] Nafamostat is known to inhibit a wide array of proteases involved in the coagulation and fibrinolytic systems, including thrombin, plasmin, trypsin, and factors VIIa, Xa, and XIIa.[1][4] Its rapid onset and short half-life allow for precise control in clinical applications.
-
Aprotinin: A natural polypeptide and a competitive inhibitor of several serine proteases. Also known as bovine pancreatic trypsin inhibitor (BPTI), it binds tightly to the active site of proteases like trypsin, chymotrypsin, plasmin, and kallikrein. Its inhibition of kallikrein prevents the formation of factor XIIa, thereby blocking the intrinsic coagulation pathway and fibrinolysis.
-
Leupeptin: A microbial-derived organic compound that acts as a reversible, competitive inhibitor of both serine and cysteine proteases. It is known to inhibit trypsin, plasmin, calpain, and cathepsins B, H, and L. However, it does not inhibit thrombin or α-chymotrypsin.
Quantitative Comparison of Inhibitory Activity
The efficacy of a protease inhibitor is typically quantified by its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). A lower value indicates higher potency. The table below summarizes the reported inhibitory constants for Nafamostat, Aprotinin, and Leupeptin against various proteases.
| Inhibitor | Target Protease | Inhibitory Constant (Ki / IC50) | Class |
| Nafamostat Mesylate | Trypsin | Ki: 15 nM | Synthetic Small Molecule |
| Tryptase | Ki: 95.3 pM | ||
| Factor Xa | IC50: 0.1 µM | ||
| Various Proteases | IC50 range: 0.3 - 54 µM | ||
| Aprotinin | Trypsin (bovine) | Ki: 0.06 pM | Polypeptide (Natural) |
| Chymotrypsin | Ki: 9 nM | ||
| Kallikrein (plasma) | Ki: 30 nM | ||
| Plasmin | Ki: 1 nM (Ki), 4.0 nM (porcine) | ||
| Leupeptin | Trypsin | Ki: 3.5 nM, 35 nM | Acyl-peptide (Natural) |
| Plasmin | Ki: 3.4 µM | ||
| Cathepsin B | Ki: 4.1 nM, 6 nM | ||
| Calpain | Ki: 10 nM, 72 nM |
Signaling Pathway Inhibition: The Coagulation Cascade
Serine proteases are critical components of the blood coagulation cascade, a series of zymogen activations that culminate in the formation of a fibrin clot. Many protease inhibitors, including Nafamostat and Aprotinin, exert their anticoagulant effects by targeting key proteases in this pathway.
Caption: Inhibition points of Nafamostat and Aprotinin in the coagulation cascade.
Experimental Protocols
General Protease Inhibition Assay (using a Chromogenic Substrate)
This protocol provides a general workflow for determining the inhibitory activity of a compound against a specific protease.
1. Principle: The activity of the protease is measured by its ability to cleave a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The inhibitor's potency is determined by measuring the reduction in protease activity at various inhibitor concentrations.
2. Materials:
-
Purified protease
-
Chromogenic substrate specific for the protease (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)
-
96-well microplate
-
Microplate reader
3. Workflow Diagram:
Caption: General workflow for a protease inhibition assay.
4. Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed volume of each inhibitor dilution to the appropriate wells. Include control wells with buffer only (for 100% activity) and no enzyme (for background).
-
Add a fixed amount of the protease solution to each well (except the background control).
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Incubate the plate for a suitable time (e.g., 15-30 minutes) at the same temperature, allowing the color to develop.
-
Stop the reaction (if necessary, e.g., by adding acetic acid) and measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) after subtracting the background absorbance.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
This guide provides a foundational comparison of Nafamostat Mesylate, Aprotinin, and Leupeptin. Researchers should consult specific literature for detailed protocols and inhibitory constants relevant to their particular enzyme and experimental conditions.
References
For Immediate Release
In the ongoing battle against the global threat of emerging coronavirus strains, the scientific community continues to vigorously investigate and develop effective antiviral therapeutics. Among the promising candidates is GC-376, a potent inhibitor of the 3C-like protease (3CLpro), an enzyme crucial for viral replication. This guide provides a comprehensive comparison of the efficacy of GC-376 against various coronaviruses, including emergent SARS-CoV-2 variants, benchmarked against other key antiviral agents.
Comparative Efficacy of Antiviral Agents
The following table summarizes the in vitro efficacy of GC-376 and other notable antiviral compounds against a range of coronaviruses. The data, collected from various studies, highlights the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of each compound's potency.
| Compound | Target | Virus | Cell Line/Assay | EC50 (µM) | IC50 (µM) | Reference |
| GC-376 | 3CLpro | SARS-CoV-2 | A549+ACE2 | 0.158 (48h) | - | [1] |
| SARS-CoV-2 | - | 3.37 | - | [2] | ||
| MERS-CoV | - | - | - | [2] | ||
| Various Coronaviruses (SARS-CoV-2, HCoV-229E, HCoV-HUK1, MERS-CoV, SARS-CoV, HCoV-NL63) | FRET Assay | - | Effective Inhibition | [3] | ||
| SARS-CoV-2 Mpro Mutants (G15S, M49I, K90R, P132H, S46F) | FRET Assay | - | Effective Inhibition | [3] | ||
| Remdesivir | RdRp | SARS-CoV-2 | A549+ACE2 | 0.238 (48h) | - | |
| PF-00835231 (Active component of Paxlovid) | 3CLpro | SARS-CoV-2 | A549+ACE2 | 0.158 (48h) | - | |
| SARS-CoV-2 Omicron | - | - | Effective Inhibition | |||
| Molnupiravir (active form EIDD-1931) | RdRp | SARS-CoV-2 Omicron | - | - | Effective Inhibition | |
| GC-376 analog 6j | 3CLpro | MERS-CoV | - | 0.04±0.02 | - |
Mechanism of Action: Targeting Viral Replication
Coronaviruses, upon entering a host cell, release their RNA genome into the cytoplasm. This RNA is then translated into two large polyproteins, which must be cleaved by viral proteases into smaller, functional proteins for viral replication to proceed. The main protease, 3CLpro (also known as Mpro), plays a critical role in this process.
GC-376 is a prodrug that is converted into its active form, a bisulfite adduct, which acts as a potent and reversible covalent inhibitor of 3CLpro. By binding to the cysteine residue in the active site of the enzyme, GC-376 effectively blocks the cleavage of the viral polyprotein, thereby halting viral replication. The high degree of conservation of the 3CLpro active site across different coronaviruses makes it an attractive target for broad-spectrum antiviral drugs.
Experimental Protocols
The evaluation of antiviral efficacy relies on robust and standardized experimental methodologies. Below are outlines of key experimental protocols used in the assessment of GC-376 and other antiviral agents.
In Vitro Antiviral Activity Assay
This assay is fundamental to determining the potency of an antiviral compound against a specific virus in a controlled laboratory setting.
-
Cell Culture: A suitable host cell line, such as A549 human alveolar basal epithelial cells engineered to express the ACE2 receptor (A549+ACE2), is cultured in appropriate media and conditions.
-
Infection: The cells are infected with the coronavirus strain of interest at a specific multiplicity of infection (MOI).
-
Drug Treatment: Immediately following infection, the cells are treated with serial dilutions of the antiviral compound being tested.
-
Incubation: The treated and infected cells are incubated for a set period, typically 24 to 48 hours, to allow for viral replication.
-
Quantification of Viral Inhibition: The extent of viral replication is quantified using various methods, such as:
-
High-Content Microscopy: Cells are fixed, stained for a viral protein (e.g., nucleocapsid protein), and the number of infected cells is quantified.
-
Quantitative RT-PCR (qRT-PCR): Viral RNA levels are measured to determine the extent of viral replication.
-
Plaque Reduction Assay: The number of viral plaques (areas of cell death) is counted to assess the reduction in infectious virus particles.
-
-
Data Analysis: The data is used to calculate the EC50 value, which is the concentration of the drug that inhibits viral replication by 50%.
Animal Models of Infection
In vivo studies using animal models are crucial for evaluating the therapeutic efficacy and safety of antiviral candidates in a living organism.
-
Animal Model Selection: A relevant animal model that can be infected with and develop disease from the coronavirus of interest is chosen. For SARS-CoV-2, K18-hACE2 transgenic mice, which express the human ACE2 receptor, are commonly used.
-
Infection: The animals are infected with the virus, typically through intranasal inoculation.
-
Drug Administration: The antiviral compound is administered to the animals at various doses and schedules, starting either before or after infection.
-
Monitoring: The animals are monitored for clinical signs of disease, such as weight loss, and survival rates are recorded.
-
Viral Load Determination: At specific time points, tissues (e.g., lungs) are collected to measure the viral load using methods like qRT-PCR or plaque assays.
-
Data Analysis: The efficacy of the treatment is assessed by comparing outcomes (survival, viral load, clinical scores) in the treated groups to a placebo-treated control group.
Efficacy Against Emerging Variants
A critical aspect of antiviral development is the ability of a compound to maintain its efficacy against newly emerging viral variants. The Omicron (B.1.1.529) variant of SARS-CoV-2, for instance, harbors numerous mutations in its spike protein, which is the primary target for many monoclonal antibody therapies, leading to a reduction in their effectiveness.
However, antivirals that target more conserved viral enzymes, such as the 3CLpro and the RNA-dependent RNA polymerase (RdRp), are expected to be less affected by spike protein mutations. Studies have shown that GC-376 effectively inhibits the Mpro of various SARS-CoV-2 Mpro mutants. Similarly, other direct-acting antivirals like Paxlovid (containing a 3CLpro inhibitor) and remdesivir and molnupiravir (RdRp inhibitors) have demonstrated retained activity against the Omicron variant.
Conclusion
GC-376 demonstrates significant promise as a broad-spectrum antiviral agent against coronaviruses, including emerging SARS-CoV-2 variants. Its mechanism of action, targeting the highly conserved 3CLpro, provides a strategic advantage over therapies targeting the more mutable spike protein. Comparative data indicates that its potency is comparable to other direct-acting antivirals that are in clinical use. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of GC-376 in the ongoing management of COVID-19 and future coronavirus outbreaks.
References
- 1. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update of anti-viral treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: GC-376 Versus Key Antivirals in Mouse Models of SARS-CoV-2
For Immediate Release
[City, State] – [Date] – In the ongoing battle against SARS-CoV-2, the quest for effective antiviral therapies remains a paramount objective for the global scientific community. A comprehensive analysis of in vivo studies in mouse models highlights the therapeutic potential of various antiviral candidates, with a particular focus on the 3CL protease inhibitor GC-376 and its performance against other notable antivirals. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the efficacy, experimental protocols, and mechanisms of action of GC-376 alongside key alternatives, including Nirmatrelvir, Molnupiravir, and the novel compounds MI-09 and MI-30.
The primary mouse model utilized in these critical in vivo studies is the K18-hACE2 transgenic mouse, which expresses the human angiotensin-converting enzyme 2 (hACE2) receptor, making it susceptible to SARS-CoV-2 infection and a valuable tool for preclinical research.[1]
Comparative Efficacy of Antiviral Agents
The following tables summarize the quantitative data from in vivo studies, offering a clear comparison of the performance of GC-376 and its alternatives in SARS-CoV-2-infected mouse models.
Table 1: In Vivo Efficacy of GC-376 in K18-hACE2 Mice
| Challenge Dose (TCID50/mouse) | Treatment and Dosage | Key Findings | Reference |
| 1 x 10⁵ (High Dose) | GC-376 (40 mg/kg/day, IP) | Slightly improved survival from 0% to 20%.[2][3] | [2][3] |
| 1 x 10³ (Low Dose) | GC-376 (40 mg/kg/day, IP) | Milder tissue lesions, reduced viral loads, and reduced inflammation compared to vehicle-treated controls. A notable 5-log reduction in brain viral titers. |
Table 2: In Vivo Efficacy of Alternative Antivirals in Mouse Models
| Drug | Mouse Model | Treatment and Dosage | Key Findings | Reference |
| Nirmatrelvir | SCID | 300 mg/kg, BID, for 3 days | Significantly reduced infectious virus titers in the lungs by 3.9 log10 TCID50/mg of tissue. | |
| K18-hACE2 | Not specified | Virtually undetectable viral RNA and infectious virus in the lungs and nasal turbinates. | ||
| Molnupiravir | SCID | 200 mg/kg, BID, for 3 days | Significantly reduced infectious virus titers in the lungs by 2 log10 TCID50/mg of tissue. | |
| C57BL/6 | Prophylactic or therapeutic administration | Significantly diminished or prevented body weight loss and greatly reduced lung hemorrhage and virus titer in the lungs in a dose-dependent manner. | ||
| MI-09 | hACE2 transgenic | 50 mg/kg, PO, BID or 50 mg/kg, IP, QD | Significantly reduced lung viral loads and lung lesions. | |
| MI-30 | hACE2 transgenic | 50 mg/kg, IP, QD | Significantly reduced lung viral loads and lung lesions. |
Mechanism of Action: Targeting the Viral Replication Engine
GC-376, Nirmatrelvir, MI-09, and MI-30 are all inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme plays a crucial role in the viral replication cycle by cleaving polyproteins into functional non-structural proteins. By inhibiting 3CLpro, these drugs effectively halt viral replication.
Molnupiravir, on the other hand, is a prodrug that is metabolized into a ribonucleoside analog. This analog is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations that ultimately inhibit replication.
Caption: SARS-CoV-2 replication cycle and points of antiviral inhibition.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of antiviral efficacy. The following is a generalized protocol for in vivo validation in the K18-hACE2 mouse model, based on published studies.
1. Animal Model:
-
Species: K18-hACE2 transgenic mice, typically 6-8 weeks old. These mice express human ACE2, the receptor for SARS-CoV-2, under the control of the human cytokeratin 18 promoter.
2. Virus Inoculation:
-
Virus Strain: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
Inoculation Route: Intranasal administration.
-
Inoculation Dose: Varies depending on the study, typically ranging from 1 x 10³ to 1 x 10⁵ TCID50 (50% tissue culture infectious dose) per mouse.
3. Antiviral Treatment:
-
Administration Route: Intraperitoneal (IP) injection or oral gavage (PO), depending on the drug's formulation and bioavailability.
-
Dosing Regimen: Initiated at a specific time point post-infection (e.g., 3 hours) and continued for a defined period (e.g., 7 days), often with twice-daily (BID) or once-daily (QD) dosing.
4. Monitoring and Endpoints:
-
Clinical Signs: Daily monitoring of weight loss, activity levels, and physical appearance.
-
Survival: Recording of survival rates over a period of up to 14 days post-infection.
-
Viral Load Quantification: Euthanasia at specific time points (e.g., 2 and 5 days post-infection) to collect tissues (lungs, brain, etc.) for viral load determination by RT-qPCR or TCID50 assay.
-
Histopathology: Examination of tissue sections (e.g., lungs) to assess the extent of tissue damage and inflammation.
Caption: General experimental workflow for in vivo antiviral testing.
Conclusion
The in vivo validation of GC-376 in K18-hACE2 mouse models demonstrates its potential as an antiviral agent against SARS-CoV-2, particularly in reducing viral loads in the brain and mitigating tissue damage at lower viral challenge doses. While it showed a modest improvement in survival at high viral doses, its efficacy in reducing viral replication and pathology is evident.
Comparatively, other antivirals such as Nirmatrelvir and Molnupiravir have also shown significant efficacy in reducing viral loads in the lungs in various mouse models. The novel 3CL protease inhibitors, MI-09 and MI-30, also exhibit promising in vivo activity.
This comparative guide underscores the importance of continued in vivo research to identify and optimize potent antiviral therapies. The data presented here provide a valuable resource for the scientific community to inform further drug development efforts in the fight against COVID-19 and future coronavirus threats.
References
Assessing the Selectivity of GC376 for Viral vs. Host Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antiviral therapeutics with high specificity for viral targets over host cellular machinery is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the selectivity of GC376, a potent broad-spectrum coronavirus 3C-like protease (3CLpro or Mpro) inhibitor, against its intended viral targets versus off-target host proteases. This analysis is crucial for predicting potential toxicity and therapeutic windows. We present a compilation of experimental data, detailed methodologies for key assays, and a comparison with the hepatitis C virus (HCV) protease inhibitor, Boceprevir.
Executive Summary
GC376 demonstrates potent, nanomolar to low-micromolar inhibition of a range of coronaviral main proteases. While highly effective against its viral targets, studies have shown that GC376 also exhibits inhibitory activity against the human cysteine protease, Cathepsin L, a key enzyme involved in various physiological processes, including viral entry. However, GC376 shows significantly less to no activity against other host proteases such as Cathepsin B, Cathepsin K, and bovine chymotrypsin, indicating a degree of selectivity. In contrast, Boceprevir, an FDA-approved drug, also displays a favorable selectivity profile, potently inhibiting the HCV NS3/4A protease with significantly weaker activity against a panel of human serine and cysteine proteases. This guide provides the data to contextualize the selectivity profile of GC376 for researchers considering its therapeutic potential.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activity of GC376 and Boceprevir against a panel of viral and host proteases. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki), which are key indicators of a drug's potency.
Table 1: Inhibitory Activity of GC376 against Viral and Host Proteases
| Target Protease | Virus/Organism | IC50 / Ki (nM) | Reference |
| Viral Proteases | |||
| SARS-CoV-2 Mpro | SARS-CoV-2 | IC50: 30 - 890 | [1][2] |
| Ki: 12 - 40 | [3] | ||
| SARS-CoV Mpro | SARS-CoV | Ki: 20 | [3] |
| FIPV Mpro | Feline Infectious Peritonitis Virus | Ki: 2.1 | [3] |
| MERS-CoV Mpro | Middle East Respiratory Syndrome Coronavirus | IC50: 1560 | |
| Host Proteases | |||
| Cathepsin L | Human | IC50: ~500 | |
| Cathepsin B | Human | IC50: >10,000 | |
| Cathepsin K | Human | IC50: >10,000 | |
| Chymotrypsin | Bovine | No inhibition |
Table 2: Inhibitory Activity of Boceprevir against Viral and Host Proteases
| Target Protease | Virus/Organism | IC50 / Ki (nM) | Selectivity Ratio (Host Ki / HCV Ki) | Reference |
| Viral Protease | ||||
| HCV NS3/4A Protease | Hepatitis C Virus | Ki: 10 - 104 | - | |
| Host Proteases | ||||
| Human Neutrophil Elastase | Human | - | >7000 | |
| Human Neutrophil Cathepsin G | Human | - | 436 | |
| Human Liver Cathepsin H | Human | - | >7000 | |
| Human Liver Cathepsin L | Human | - | 4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the selectivity and cytotoxicity of protease inhibitors.
In Vitro Protease Inhibition Assay (FRET-based)
This assay is commonly used to determine the IC50 and Ki values of inhibitors against purified proteases.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the specific protease (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Protease Solution: Dilute the purified viral or host protease to the desired concentration in the assay buffer.
-
Inhibitor Stock Solution: Dissolve the inhibitor (e.g., GC376) in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Substrate Solution: Prepare a stock solution of a fluorogenic substrate specific to the protease of interest. The substrate typically consists of a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS for SARS-CoV-2 Mpro).
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the assay buffer.
-
Add serial dilutions of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the protease solution to all wells except the negative control.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using the Michaelis-Menten equation and appropriate inhibition models (e.g., competitive, non-competitive).
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of a compound on cultured cells.
-
Cell Seeding:
-
Seed cells (e.g., Vero E6, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., GC376) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing protease inhibitor selectivity and the logical relationship in evaluating selectivity.
Caption: Workflow for assessing protease inhibitor selectivity.
Caption: Selectivity profile of GC376 against viral and host proteases.
References
- 1. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
Reproducibility of Antiviral Data for GC-78-HCl: A Detailed Analysis
A comprehensive review of the available scientific literature reveals that the antiviral data for the investigational compound GC-78-HCl originates from a single key study. This guide provides a detailed comparison and breakdown of the reported antiviral activity and the experimental methods used, offering researchers a clear perspective on the existing data for this potent SARS-CoV-2 main protease inhibitor.
Currently, the primary and sole source of antiviral data for this compound is a 2023 publication in the Journal of Medicinal Chemistry by Gao et al.[1][2]. No independent studies confirming or expanding upon these findings have been identified in the public domain. Therefore, this analysis focuses on a thorough examination of the data presented in this foundational paper.
Overview of this compound
This compound is a novel, orally available, non-peptidic, noncovalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][2]. Its development aims to provide a therapeutic option against COVID-19 and potentially other coronavirus infections.
Comparative Antiviral Activity
The study by Gao et al. evaluated the in vitro efficacy of this compound against the wild-type SARS-CoV-2, several of its variants, and other human coronaviruses. The key quantitative data is summarized in the table below.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| SARS-CoV-2 (Wild-Type) | Vero E6 | Cytopathic Effect (CPE) | 0.40 | > 100 | > 250 |
| SARS-CoV-2 (Delta Variant) | Vero E6 | Cytopathic Effect (CPE) | Not explicitly stated | > 100 | - |
| SARS-CoV-2 (Omicron Variant) | Vero E6 | Cytopathic Effect (CPE) | Not explicitly stated | > 100 | - |
| Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | Cytopathic Effect (CPE) | Not explicitly stated | > 100 | - |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Cytopathic Effect (CPE) | Not explicitly stated | > 100 | - |
The study also reports a potent enzymatic inhibitory activity against SARS-CoV-2 Mpro with a half-maximal inhibitory concentration (IC50) of 0.19 µM.[1]. The authors note that the antiviral activity of this compound is comparable to that of Nirmatrelvir (EC50 = 0.38 µM) in their assays..
Experimental Protocols
To ensure a thorough understanding of the data, the detailed experimental methodologies employed in the study by Gao et al. are outlined below.
Cell Lines and Viruses
-
Cell Lines: Vero E6 cells were used for assays involving SARS-CoV-2 and its variants. MRC-5 cells were utilized for experiments with HCoV-OC43 and HCoV-229E.
-
Viruses: The study included the wild-type SARS-CoV-2, the Delta and Omicron variants, as well as human coronaviruses HCoV-OC43 and HCoV-229E.
Antiviral Activity Assay (Cytopathic Effect - CPE Assay)
The antiviral activity of this compound was determined using a cytopathic effect (CPE) inhibition assay.
-
Cell Seeding: Vero E6 or MRC-5 cells were seeded in 96-well plates.
-
Compound Dilution: this compound was serially diluted to various concentrations.
-
Infection: Cells were infected with the respective virus in the presence of the diluted compound.
-
Incubation: The plates were incubated for a duration that allowed for the development of viral CPE in the untreated, infected control wells.
-
CPE Evaluation: The inhibition of the viral CPE was assessed, and the EC50 value was calculated. This value represents the concentration of the compound that inhibits 50% of the viral CPE.
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated to determine its effect on the host cells.
-
Cell Seeding: Vero E6 or MRC-5 cells were seeded in 96-well plates.
-
Compound Incubation: The cells were incubated with various concentrations of this compound for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability was measured using a standard method, such as the CCK-8 assay.
-
CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams illustrate the mechanism of action and the experimental workflow.
Caption: Workflow of the in vitro antiviral activity and cytotoxicity assays.
Caption: Mechanism of action of this compound targeting the SARS-CoV-2 Main Protease.
Conclusion
The available data, derived from a single comprehensive study, indicates that this compound is a potent inhibitor of the SARS-CoV-2 main protease with significant in vitro antiviral activity against the original virus strain and other human coronaviruses. The provided experimental protocols are standard for this type of research. However, for a complete assessment of the reproducibility and robustness of these findings, independent validation by other research groups would be highly beneficial. Researchers and drug development professionals should consider this context when evaluating the potential of this compound as an antiviral therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GC-78-HCl: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of GC-78-HCl, a noncovalent SARS-CoV-2 main protease inhibitor. By adhering to these procedures, laboratories can ensure a safe working environment and mitigate environmental impact.
Understanding the Compound: Chemical and Physical Properties
A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| CAS Number | 3022242-53-8 |
| Chemical Formula | C25H25Cl3N4O4 |
| Molecular Weight | 551.85 g/mol |
| Appearance | Solid (Assumed) |
| Solubility | Soluble in water, alcohol, and ether[1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[2] |
Immediate Safety and Spill Response
Due to its hydrochloric acid component, this compound should be treated as a corrosive and potentially toxic substance. In the event of a spill, immediate and appropriate action is crucial.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Mandatory PPE includes:
-
Safety goggles
-
Chemical-resistant gloves (Latex gloves are a suitable option)[4]
-
A lab coat or other protective clothing
Spill Neutralization: For small spills, cautiously neutralize the substance with a suitable agent like sodium bicarbonate or a commercial spill kit.[3] The reaction is complete when fizzing stops. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. The following is a general procedural guide.
1. Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams, especially incompatible materials. Keep it segregated from bases, oxidizing agents, and metals.
2. Neutralization of Acidity:
-
Due to the hydrochloric acid component, the waste will be acidic. Neutralization is a key step to reduce its corrosivity.
-
In a designated and well-ventilated area, slowly add a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide to the aqueous waste solution of this compound.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
This process may generate some heat and gas; therefore, it should be performed with caution in a fume hood.
3. Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for the neutralized this compound waste. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound (neutralized)"
-
The composition and approximate concentration of the waste.
-
The date of accumulation.
-
The name and contact information of the principal investigator or laboratory.
-
Appropriate hazard pictograms.
-
4. Storage and Collection:
-
Store the sealed and labeled waste container in a designated secondary containment area away from incompatible materials.
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance for the disposal of this compound based on available chemical information. It is imperative that all laboratory personnel consult their institution's specific safety protocols and comply with all applicable local, state, and federal regulations regarding hazardous waste disposal. Always refer to the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for GC-78-HCl
Researchers and laboratory personnel engaged in drug development and scientific research must adhere to stringent safety protocols when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of GC-78-HCl, a substance that is or contains hydrochloric acid, a highly corrosive and toxic chemical. Strict adherence to these guidelines is paramount to ensure personal safety and prevent laboratory contamination.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table summarizes the required PPE for various routes of exposure.
| Exposure Route | Required Personal Protective Equipment (PPE) | Additional Safety Measures |
| Inhalation | Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with acid gas cartridges.[1] This is critical when working with concentrated solutions or in poorly ventilated areas. A certified fume hood should be used for concentrated hydrochloric acid.[1] | Ensure adequate ventilation.[2] Work in a well-ventilated area, preferably a chemical fume hood.[1] |
| Skin Contact | Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Check for leaks or tears before use.[3] Protective Clothing: A lab coat, full-length pants, and closed-toe shoes are mandatory to prevent skin exposure. | An emergency safety shower should be readily accessible. In case of contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. |
| Eye Contact | Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | An eyewash station must be located near the workstation. If contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. |
| Ingestion | General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the substance. | In case of accidental ingestion, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the necessary steps from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
